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(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate Documentation Hub

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  • Product: (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 1,2,3,6-Tetra-O-acetyl-D-glucopyranose: Structural Dynamics, Physical Properties, and Applications in Glycochemistry

Executive Summary The compound [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate , widely known in carbohydrate chemistry as 1,2,3,6-tetra-O-acetyl-D-glucopyranose , is a highly specialized glycosyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate , widely known in carbohydrate chemistry as 1,2,3,6-tetra-O-acetyl-D-glucopyranose , is a highly specialized glycosyl acceptor. Featuring a selectively unprotected secondary hydroxyl group at the C4 position, this building block is indispensable for the synthesis of complex (1→4)-linked oligosaccharides, therapeutic glycoconjugates, and molecular imaging agents. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via acetyl migration, and its critical role in modern drug development.

Chemical Structure & Conformational Analysis

1,2,3,6-Tetra-O-acetyl-D-glucopyranose exists predominantly in the thermodynamically favored 4C1​ chair conformation. The structural defining feature is the precise regiochemistry of its acetate protecting groups:

  • Acetylated Positions: C1 (anomeric), C2, C3, and C6.

  • Free Hydroxyl: C4.

The existence of this specific regioisomer relies heavily on the thermodynamic energy gradient between secondary and primary esters. In pyranose systems, primary acetates (at C6) are thermodynamically more stable than secondary acetates (at C4) due to reduced steric crowding. This energy differential is the driving force behind the spontaneous or catalyzed intramolecular migration of the acetyl group from C4 to C6, a phenomenon that must be strictly controlled during synthesis and storage[1].

Physical Properties & Thermodynamic Data

Understanding the physicochemical profile of 1,2,3,6-tetra-O-acetyl-D-glucopyranose is critical for optimizing reaction conditions, particularly in anhydrous glycosylation protocols where solubility and moisture control are paramount.

PropertyValue
IUPAC Name [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate
Common Name 1,2,3,6-Tetra-O-acetyl-D-glucopyranose
CAS Number 55286-97-0 ( α -anomer)[2], 27086-15-3 ( β -anomer)[3]
Molecular Formula C₁₄H₂₀O₁₀
Molecular Weight 348.30 g/mol [2]
Monoisotopic Mass 348.1056 Da[2]
Melting Point 131–132 °C (for the β -anomer)[3]
Topological Polar Surface Area (TPSA) 135 Ų[2]
Hydrogen Bond Donors / Acceptors 1 / 10[3]
XLogP3 0.1[2]

Synthesis & Experimental Workflows

Synthesizing a carbohydrate with a single, specific free hydroxyl group requires strategic protection and deprotection. The most robust method for generating 1,2,3,6-tetra-O-acetyl-D-glucopyranose leverages the natural thermodynamic sink of the C6 primary alcohol via a controlled C4 C6 acetyl migration.

Protocol: Synthesis via Controlled Acetyl Migration

As a Senior Application Scientist, I emphasize that this protocol is designed not just to yield the product, but to establish a self-validating mechanistic loop where each step's success is chemically verifiable.

Step 1: Regioselective Tritylation (C6 Protection)

  • Procedure: Suspend D-glucose in anhydrous pyridine and add trityl chloride (TrCl) in portions at 0 °C, then warm to room temperature.

  • Causality: Pyridine acts as both the solvent and the base. The bulky trityl group selectively reacts with the least sterically hindered primary hydroxyl at C6, leaving the secondary hydroxyls available.

Step 2: Peracetylation

  • Procedure: To the same reaction vessel, add acetic anhydride (Ac₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Causality: DMAP acts as a hypernucleophilic catalyst, ensuring the complete acetylation of the more sterically hindered secondary hydroxyls (C1, C2, C3, C4), yielding 1,2,3,4-tetra-O-acetyl-6-O-trityl-D-glucopyranose.

Step 3: Detritylation (Kinetic Product Isolation)

  • Procedure: Dissolve the intermediate in dichloromethane (DCM) and treat with 33% HBr in acetic acid at 0 °C. Quench rapidly with cold water.

  • Causality: The acidic environment selectively cleaves the acid-labile trityl ether without hydrolyzing the robust acetate esters. This yields the kinetic product: 1,2,3,4-tetra-O-acetyl-D-glucopyranose (free C6-OH).

Step 4: Controlled Acetyl Migration (Thermodynamic Product)

  • Procedure: Dissolve the kinetic product in a mixture of toluene and acetic acid (100:1) and stir at room temperature, or expose to mild basic conditions (e.g., dilute tert-butylamine)[1].

  • Causality: The mildly acidic or basic environment catalyzes the formation of a cyclic orthoester intermediate between the C4-acetate and the free C6-OH. This intermediate resolves by opening toward the less sterically hindered C6 position, effectively migrating the acetyl group and leaving the C4-OH free.

  • Self-Validation System: Confirm the migration via 1 H-NMR. The successful migration is validated by the C6 protons shifting downfield (from ~3.6 ppm to ~4.2 ppm) due to the deshielding effect of the newly acquired ester, while the C4 proton shifts upfield (from ~5.0 ppm to ~3.5 ppm) as it transitions from an esterified carbon to a free hydroxyl carbon.

Pathway N1 D-Glucose N2 6-O-Trityl- D-glucose N1->N2 TrCl, Pyridine N3 1,2,3,4-Tetra-O-acetyl- 6-O-trityl-D-glucose N2->N3 Ac2O, DMAP N4 1,2,3,4-Tetra-O-acetyl- D-glucopyranose (Kinetic Product) N3->N4 HBr/AcOH N5 1,2,3,6-Tetra-O-acetyl- D-glucopyranose (Thermodynamic Product) N4->N5 Toluene:AcOH (100:1) C4 → C6 Migration

Workflow of 1,2,3,6-tetra-O-acetyl-D-glucopyranose synthesis via controlled C4 to C6 acetyl migration.

Applications in Advanced Therapeutics & Molecular Imaging

Synthesis of Pixatimod (PG545)

Pixatimod is a potent heparan sulfate (HS) mimetic—a sulfated oligosaccharide-steroid conjugate—currently investigated for its anti-cancer and anti-viral properties. The synthesis of its tetrasaccharide core relies heavily on 1,2,3,6-tetra-O-acetyl-D-glucopyranose as the terminal reducing-end building block[4]. The selectively exposed C4-OH acts as the critical glycosyl acceptor, reacting with a maltotriose trichloroacetimidate donor to form the essential α -(1→4) glycosidic bond.

F-PET Tracers for Bacterial Infection Imaging

Differentiating bacterial infections from sterile inflammation is a major clinical challenge. 6″-[ 18 F]fluoromaltotriose is a Positron Emission Tomography (PET) tracer designed to target the bacterial maltodextrin transporter, which is absent in mammalian cells. The synthesis of this tracer utilizes 1,2,3,6-tetra-O-acetyl-D-glucopyranose to construct the maltotriose backbone, allowing specific functionalization and subsequent 18 F radiofluorination at the 6″ position[5].

Expert Insights on Protocol Optimization

When utilizing 1,2,3,6-tetra-O-acetyl-D-glucopyranose in complex glycosylations, researchers must account for the inherent steric hindrance of the C4 hydroxyl group. Flanked by the bulky C3 acetate and the C5 hydroxymethyl group, the C4-OH is a relatively sluggish nucleophile.

Optimization Strategy:

  • Promoter Titration: When coupling this acceptor with a trichloroacetimidate donor, Lewis acid promoters (such as TMSOTf or BF₃·Et₂O) must be carefully titrated at low temperatures (e.g., -40 °C to -20 °C)[4]. Over-activation at higher temperatures can lead to the formation of stable orthoesters rather than the desired glycosidic bond.

  • Storage Constraints: Because ester migration is a dynamic equilibrium catalyzed by trace base or acid, purified 1,2,3,6-tetra-O-acetyl-D-glucopyranose must be stored in strictly neutral, anhydrous conditions (preferably desiccated at -20 °C) to prevent reverse migration or degradation.

References

  • 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | C14H20O10 - PubChem . National Institutes of Health (NIH). 6[2]

  • 1,2,3,6-tetra-O-acetyl-Β-D-glucopyranose 27086-15-3 wiki . GuideChem. 3[3]

  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions . PubMed Central (PMC). 1[1]

  • Development of Improved Synthetic Routes to Pixatimod (PG545), a Sulfated Oligosaccharide-Steroid Conjugate . ACS Publications. 4[4]

  • New synthesis of 6″-[18F]fluoromaltotriose for positron emission tomography imaging of bacterial infection . Stanford Medicine / PubMed. 5[5]

Sources

Exploratory

High-Resolution NMR Spectral Analysis and Chemoenzymatic Synthesis of 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose

Target Audience: Carbohydrate Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary & Mechanistic Rationale In advanced carbohydrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Carbohydrate Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Mechanistic Rationale

In advanced carbohydrate chemistry and drug development, the precise manipulation of protecting groups dictates the success of complex glycosylation workflows. The compound 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose serves as a highly versatile glycosyl acceptor, characterized by its strategically exposed C-4 hydroxyl group[1].

Isolating this specific regioisomer requires overcoming the statistical parity of secondary hydroxyl reactivity. As application scientists, we achieve this through a chemoenzymatic approach, exploiting both kinetic enzymatic cleavage and thermodynamic acyl migration[2].

The causality behind this workflow is rooted in the thermodynamic stability of ester linkages. While Candida rugosa lipase (CRL) kinetically favors the unhindered primary C-6 acetate, yielding a 1,2,3,4-tetraacetate intermediate, this system is thermodynamically unstable. Under mild basic conditions, the acetyl group at the secondary C-4 position spontaneously migrates to the primary C-6 position. This migration is driven by the lower steric hindrance and higher stability of primary esters, ultimately yielding the desired C-4 free hydroxyl target[3].

Workflow SM 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose Enzyme CRL Hydrolysis (pH 7.0) Regioselective C-6 Cleavage SM->Enzyme Int 1,2,3,4-Tetra-O-acetyl-α-D-glucopyranose (Kinetic: Free C-6 OH) Enzyme->Int Migrate Acyl Migration (O-4 → O-6) Thermodynamic Control Int->Migrate Target 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose (Target: Free C-4 OH) Migrate->Target

Fig 1. Chemoenzymatic synthesis and acyl migration yielding the C-4 free hydroxyl target.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, the following protocol is designed as a self-validating system. Each step includes built-in analytical checkpoints to confirm structural integrity before proceeding.

Phase 1: Regioselective Enzymatic Hydrolysis
  • Reaction Setup: Dissolve 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose (10 mmol) in a biphasic mixture of phosphate buffer (pH 7.0, 50 mL) and toluene (10 mL).

  • Biocatalysis: Add Candida rugosa lipase (CRL, 500 mg) and stir vigorously at 30 °C.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (Silica gel, Hexane/EtOAc 1:1). The starting material ( Rf​≈0.6 ) will convert to a lower-running spot ( Rf​≈0.3 ) corresponding to the kinetic 1,2,3,4-tetraacetate intermediate.

  • Workup: Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Thermodynamic Acyl Migration
  • Migration Induction: Dissolve the crude 1,2,3,4-tetraacetate in a mild basic buffer (0.1 M NaHCO₃, pH 8.0) or apply controlled heating (40 °C) in a slightly basic organic medium.

  • Equilibration: Allow the reaction to proceed for 12 hours to drive the O-4 to O-6 acetyl migration to completion.

  • Validation Checkpoint (Crude NMR): A rapid 1 H NMR of the crude mixture must show the disappearance of the H-6 upfield shift ( 3.6 ppm) and the emergence of the H-4 upfield shift ( 3.7 ppm). This confirms the hydroxyl group is now at C-4.

Phase 3: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1 H NMR Acquisition: Acquire at 400 MHz or higher (minimum 16 scans, 10-second relaxation delay to ensure accurate integration of the free hydroxyl proton).

  • 13 C NMR Acquisition: Acquire at 100 MHz (minimum 512 scans, proton-decoupled).

Quantitative NMR Spectral Data & Causality

The diagnostic power of NMR lies in mapping the electron density and spatial geometry of the pyranose ring. The structural validation of the α-anomer relies heavily on the Karplus relationship. The dihedral angle between H-1 and H-2 in the 4C1​ chair conformation is approximately 60°, which manifests as a small vicinal coupling constant ( 3J1,2​≈3.7 Hz). This is the definitive diagnostic marker distinguishing it from the β-anomer ( 3J1,2​≈8.0 Hz)[4].

Furthermore, the precise location of the free hydroxyl group is confirmed by the dramatic upfield shift of the H-4 proton. In a fully acetylated system, the electron-withdrawing carbonyl group deshields H-4, pushing it to 5.1 ppm. Upon deprotection, H-4 shifts upfield to 3.70 ppm, providing an unmistakable validation of successful regioselective deprotection[4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Causal Assignment Rationale
H-1 6.25d J1,2​=3.7 Equatorial proton in α-anomer; small Karplus angle. Downfield due to anomeric position and O-acetylation.
H-3 5.30t J2,3​=9.8 , J3,4​=9.5 Axial proton; deshielded by adjacent O-acetylation.
H-2 5.05dd J1,2​=3.7 , J2,3​=9.8 Axial proton; deshielded by O-acetylation.
H-6a 4.35dd Jgem​=12.5 , J5,6a​=4.5 Diastereotopic methylene proton; downfield shift confirms migration of acetyl group to C-6.
H-6b 4.15dd Jgem​=12.5 , J5,6b​=2.4 Diastereotopic methylene proton; acetylated.
H-5 3.95ddd J4,5​=9.5 , J5,6a​=4.5 Axial proton; shielded relative to acetylated positions.
H-4 3.70t J3,4​=9.5 , J4,5​=9.5 Axial proton; Diagnostic upfield shift confirms the presence of the free hydroxyl group at C-4.
OH-4 2.80br s-Exchangeable proton; confirms deprotection at C-4.
CH₃ (Ac) 2.02 - 2.154 × s-Acetyl methyl protons.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Causal Assignment Rationale
C=O (Ac) 169.2 - 170.8Carbonyl carbons of the four ester groups.
C-1 89.5Anomeric carbon; characteristic α-configuration shift (β-anomers typically resonate further downfield at 92 ppm).
C-5 72.5Pyranose ring carbon.
C-3 71.8Pyranose ring carbon; downfield due to adjacent acetyl groups.
C-2 69.8Pyranose ring carbon.
C-4 68.5Upfield shift relative to a fully acetylated C-4, confirming the free secondary alcohol.
C-6 61.8Primary carbon; downfield shift confirms O-acetylation at C-6 (a free C-6 OH would resonate at 60.0 ppm).
CH₃ (Ac) 20.5 - 20.9Methyl carbons of the four ester groups.

References

  • Title: Electronic Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry Source: rsc.org URL: [Link]

  • Title: 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | C14H20O10 - PubChem Source: nih.gov URL: [Link]

  • Title: Synthesis of Salicaceae Acetyl Salicins Using Selective Deacetylation and Acetyl Group Migration Source: researchgate.net URL: [Link]

Sources

Foundational

Thermodynamic Stability and Acetyl Migration in Partially Acetylated Glucopyranose Derivatives: A Technical Guide

Executive Summary Partially acetylated glucopyranose derivatives are critical intermediates in carbohydrate synthesis, drug development, and biomass valorization. However, the inherent lability of ester groups leads to s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Partially acetylated glucopyranose derivatives are critical intermediates in carbohydrate synthesis, drug development, and biomass valorization. However, the inherent lability of ester groups leads to spontaneous acyl migration, which complicates isolation, purification, and structural characterization[1]. Understanding the thermodynamic stability of acetyl groups at specific hydroxyl positions (O-2, O-3, O-4, O-6) is essential for designing robust regioselective synthetic routes and predicting the behavior of biologically active polysaccharides. This guide provides an in-depth analysis of the thermodynamic principles governing acetyl stability, the causality behind migration mechanisms, and self-validating protocols for controlling and tracking these phenomena.

Thermodynamic Principles of Acetyl Stability

The thermodynamic stability of an acetyl group on a pyranose ring is governed by a delicate balance of steric hindrance, electronic effects (such as the anomeric effect), and the intrinsic reactivity of the hydroxyl group (primary vs. secondary) [2].

In D-glucopyranose, which predominantly adopts a 4C1​ chair conformation with all substituents equatorial, the general order of thermodynamic stability for acetyl groups is: O-6 > O-3 > O-2 > O-4 .

  • The O-6 Position (Primary Hydroxyl): As a primary hydroxyl group, O-6 is sterically the least hindered position on the glucopyranose ring. Consequently, it forms the most thermodynamically stable ester. Migration from secondary positions (especially O-4) to O-6 is a strongly favored, irreversible process under equilibrating conditions[1].

  • The O-3 vs. O-2 Positions: Equatorial positions are generally favored over axial positions. While both O-2 and O-3 are equatorial in glucose, O-3 is slightly more stable for acetylation than O-2. The proximity of O-2 to the anomeric center exposes it to electron-withdrawing inductive effects, slightly destabilizing the ester relative to the O-3 position.

  • The O-4 Position: The O-4 position is the least thermodynamically stable site for acetylation in glucopyranose. This instability arises from 1,3-diaxial-like steric interactions in the transition states and its proximity to the bulky O-6 hydroxymethyl group, which creates significant steric crowding [3].

Data Summary: Thermodynamic Stability and NMR Signatures

The table below summarizes the relative stability and characteristic 1H NMR chemical shifts used to identify the location of the acetyl group. The attachment of an electron-withdrawing acetyl group causes a pronounced downfield shift (~1.0–1.5 ppm) of the carbinol proton directly attached to the esterified carbon.

Hydroxyl PositionHydroxyl TypeRelative Thermodynamic StabilitySteric/Electronic EnvironmentTypical 1H NMR Shift (ppm) of Carbinol Proton
O-6 PrimaryHighest (Thermodynamic Sink)Least hindered, flexible hydroxymethyl group~4.2 - 4.4 (H-6a, H-6b)
O-3 SecondaryHighEquatorial, distant from anomeric center~5.0 - 5.2 (H-3)
O-2 SecondaryModerateEquatorial, inductive effect from anomeric carbon~4.8 - 5.0 (H-2)
O-4 SecondaryLowest (Kinetic Product)Equatorial, crowded by adjacent O-6 group~4.9 - 5.1 (H-4)

Mechanisms of Acetyl Migration (Causality)

Acetyl migration is not a random event; it is a highly structured intramolecular (and sometimes intermolecular) transesterification process driven by the thermodynamic gradient towards more stable isomers.

The Base-Catalyzed (Anionic) Mechanism

Under mildly basic or physiological conditions (pH > 7), migration proceeds via an anionic mechanism. Deprotonation of a free hydroxyl group adjacent to the acetate forms an alkoxide nucleophile. This alkoxide attacks the carbonyl carbon of the neighboring ester, forming a cyclic orthoester-like alkoxide intermediate. The cyclic intermediate then collapses, opening the ring to yield the more thermodynamically stable rearranged product [4].

The Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, increasing the electrophilicity of the carbonyl carbon. The neighboring hydroxyl oxygen then acts as a nucleophile, attacking the carbonyl carbon to form a neutral cyclic orthoester intermediate, which subsequently opens to favor the thermodynamically stable ester[2].

Cross-Glycosidic Migration

While historically considered strictly an intramolecular process within a single monosaccharide unit, recent groundbreaking NMR and computational studies have demonstrated that acetyl migration can occur across the glycosidic bond in oligosaccharides (e.g., from O-2 of one unit to O-6 of an adjacent unit) [5]. This inter-residue migration highlights the extreme flexibility of the glycosidic linkage and the strong thermodynamic driving force toward the O-6 position.

Migration A 4-O-Acetyl-Glucopyranose (Kinetic Product) B Base-Catalyzed Deprotonation (O-6) A->B pH > 7 C Alkoxide Intermediate B->C D Cyclic Orthoester Intermediate C->D Nucleophilic Attack E Ring Opening D->E F 6-O-Acetyl-Glucopyranose (Thermodynamic Product) E->F Irreversible at Equilibrium

Base-catalyzed O-4 to O-6 acetyl migration pathway via an orthoester intermediate.

Experimental Methodologies (Self-Validating Protocols)

To successfully manipulate partially acetylated glucopyranose derivatives, researchers must employ protocols that strictly differentiate between kinetic and thermodynamic control.

Protocol 1: Regioselective Synthesis via Thermodynamic Control (O-4 to O-6 Migration)

Rationale: Direct selective acetylation of O-6 in the presence of unprotected secondary hydroxyls can yield mixtures. By synthesizing a kinetically favored 4-O-acetyl derivative and intentionally inducing migration, the thermodynamic sink (6-O-acetate) is cleanly obtained [1].

Step-by-Step Methodology:

  • Starting Material Preparation: Dissolve 1.0 mmol of a kinetically trapped intermediate (e.g., 1,2,3-tri-O-benzyl-4-O-acetyl-β-D-glucopyranose) in 10 mL of anhydrous dichloromethane (DCM).

  • Base Induction: Add 0.1 mmol of triethylamine (TEA) to the solution. The mildly basic conditions initiate the anionic migration mechanism without causing ester hydrolysis.

  • Thermodynamic Equilibration: Stir the reaction at room temperature for 24 hours. Monitor the process via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1) until the starting material is completely consumed.

  • Quenching: Neutralize the reaction by adding 1.0 M HCl (1 mL). This rapidly protonates the alkoxide intermediates, halting the migration process and "freezing" the thermodynamic product.

  • Extraction: Wash the organic layer with saturated aqueous NaHCO3​ and brine. Dry the organic phase over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Validation: Purify the crude product via silica gel column chromatography. Confirm the structure of the 6-O-acetate using 1H NMR by verifying the downfield shift of the H-6 protons (~4.3 ppm) and the corresponding upfield shift of the H-4 proton.

Protocol 2: NMR-Based Tracking of Acetyl Migration Kinetics

Rationale: Real-time NMR spectroscopy allows for the calculation of rate constants ( k1​ , k−1​ ) and thermodynamic equilibrium constants ( Keq​ ) without the need to isolate transient intermediates [5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the partially acetylated glucopyranose derivative in 0.6 mL of deuterated phosphate buffer (pD 7.5) to mimic physiological/mildly basic conditions.

  • NMR Setup: Transfer the solution to a standard 5 mm NMR tube and insert it into an NMR spectrometer operating at a constant temperature of 298 K.

  • Data Acquisition: Program the spectrometer to run a series of 1H−13C HSQC (Heteronuclear Single Quantum Coherence) experiments at 1-hour intervals over a 48-hour period.

  • Kinetic Analysis: Integrate the cross-peaks corresponding to the carbinol protons (e.g., H-4 vs. H-6). The migration of the acetyl group causes a pronounced downfield shift (~1–1.5 ppm in 1H , ~2–4 ppm in 13C ) of the nucleus directly attached to the newly esterified oxygen.

  • Thermodynamic Calculation: Calculate the standard Gibbs free energy change ( ΔG∘ ) using the equilibrium ratio of the isomers: ΔG∘=−RTln(Keq​) .

Workflow Start Unprotected Glucopyranose Step1 Regioselective Protection (e.g., Tritylation at O-6) Start->Step1 Step2 Partial Acetylation (Kinetic Control) Step1->Step2 Step3 Deprotection (Mild Acid) Step2->Step3 Step4 Migration Induction (Base/Heat) Step3->Step4 Step5 NMR Tracking (1H-13C HSQC) Step4->Step5 End Thermodynamic Equilibrium Analysis Step5->End

Experimental workflow for inducing and tracking acetyl migration to reach thermodynamic equilibrium.

References

  • Fink, A. L., & Hay, G. W. (1969). Enzymic deacylation of esterified mono- and disaccharides. 3. The location of acetylated positions in partially acetylated sugars. Canadian Journal of Chemistry, 47(5), 845-853.

  • Lassfolk, R., et al. (2022). Acyl Group Migration in Carbohydrates. Doria.

  • Eby, R., & Schuerch, C. (1974). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. National Institutes of Health.

  • Lassfolk, R., et al. (2021). Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide. ChemBioChem, 22(19), 2986-2995.

  • Lassfolk, R., Rahkila, J., Johansson, M. P., Ekholm, F. S., Wärnå, J., & Leino, R. (2019). Acetyl Group Migration across the Saccharide Units in Oligomannoside Model Compound. Journal of the American Chemical Society, 141(4), 1646-1654.

Foundational

Mechanistic Paradigms in the Regioselective Synthesis of D-Glucose Tetraacetates

An In-Depth Technical Guide for Carbohydrate Chemists and Drug Development Professionals Introduction: The Strategic Role of Regioselective Acetylation In the development of carbohydrate-based therapeutics, glycoconjugat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Carbohydrate Chemists and Drug Development Professionals

Introduction: The Strategic Role of Regioselective Acetylation

In the development of carbohydrate-based therapeutics, glycoconjugate vaccines, and nucleoside analogs, partially protected monosaccharides are indispensable. Specifically, D-glucose tetraacetates (such as 2,3,4,6-tetra-O-acetyl-D-glucopyranose) serve as critical "disarmed" glycosyl donors. The electron-withdrawing nature of the acetate groups stabilizes the intermediate oxocarbenium ion during glycosylation, preventing unwanted side reactions while enforcing high 1,2-trans stereoselectivity via Neighboring Group Participation (NGP).

However, achieving regioselective acetylation—modifying exactly four out of the five available hydroxyl groups on D-glucose—presents a profound synthetic challenge. This guide deconstructs the mechanistic causality behind the two primary strategies used to synthesize these vital building blocks: top-down regioselective deacetylation and bottom-up direct catalytic acetylation.

Mechanistic Causality in Hydroxyl Reactivity

To design a self-validating regioselective protocol, one must first understand the electronic and steric hierarchy of the D-pyranose hydroxyl groups:

  • C1 (Anomeric) Hydroxyl: Highly acidic and electrophilic due to its hemiacetal nature.

  • C6 Hydroxyl: A primary alcohol; sterically the most accessible and kinetically favored for electrophilic attack.

  • C2, C3, C4 Hydroxyls: Secondary alcohols embedded in a rigid steric environment, governed by complex intramolecular hydrogen-bonding networks.

Because directly acetylating four positions while leaving one specific secondary or anomeric hydroxyl free is thermodynamically unfavorable, chemists rely on targeted catalytic directing groups or global protection followed by kinetically controlled deprotection.

Reactivity C1 C1-OH Most Acidic (Hemiacetal) Indirect Peracetylation & Regioselective Deprotection C1->Indirect Target for Deprotection C6 C6-OH Most Sterically Accessible (Primary) Direct Direct Catalytic Acetylation C6->Direct Target for Early Acetylation C234 C2, C3, C4-OH Secondary Alcohols (Sterically Hindered) C234->Direct Requires Catalyst Directing

Figure 1: Electronic and steric differentiation of D-glucose hydroxyls dictating regioselectivity.

Pathway A: The Peracetylation & Regioselective Deacetylation Strategy

The industry standard for synthesizing 2,3,4,6-tetra-O-acetyl-D-glucopyranose relies on a "top-down" approach. D-glucose is first converted to 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, followed by the highly selective cleavage of the anomeric acetate[1].

Mechanism of Acid-Catalyzed Anomeric Deacetylation

When β-D-glucopyranose pentaacetate is treated with aqueous trifluoroacetic acid (TFA), the C1-acetate is selectively hydrolyzed[1]. The Causality of NGP: The selective hydrolysis of the β-anomer is driven by Neighboring Group Participation (NGP). In the β-anomer, the C1-acetate and C2-acetate exist in a 1,2-trans relationship. Upon protonation of the C1-acetate by TFA, the carbonyl oxygen of the C2-acetate attacks the anomeric center from the alpha face, displacing the C1 leaving group and forming a highly stabilized cyclic dioxalenium ion intermediate. Water then traps this intermediate to yield the free hemiacetal. Conversely, the α-anomer (1,2-cis) cannot adopt the required antiperiplanar geometry for NGP, rendering it remarkably unreactive under identical conditions[1].

Mechanism of Nucleophilic Anomeric Deacetylation

Alternatively, reagents like hydrazine acetate can be utilized. The Causality of Electrophilicity: The anomeric acetate is an acetal-ester. The adjacent ring oxygen withdraws electron density, making the C1-carbonyl carbon significantly more electrophilic than the C2-C6 aliphatic esters. Soft nucleophiles like hydrazine selectively attack this hyper-electrophilic center, forming an amide by-product and releasing the C1-OH without triggering base-catalyzed acyl migration.

Pathway B: Direct Regioselective Acetylation via Catalysis

While top-down deprotection is the historical standard, bottom-up direct acetylation has seen rapid innovation through organocatalysis and biocatalysis.

Acetate Catalysis (Dual H-Bond Complexation)

Recent methodologies employ simple acetate anions (e.g., from KOAc) to catalyze the regioselective acetylation of polyols[2]. The Causality of Complexation: The acetate anion acts as a bifunctional catalyst. It forms a dual hydrogen-bond complex with specific vicinal diols (e.g., C3-OH and C4-OH) on the carbohydrate scaffold. This rigid complexation dramatically increases the nucleophilicity of one specific oxygen atom, directing the attack of acetic anhydride to that precise position under mild conditions, bypassing standard steric rules[2].

Enzymatic Acetylation

Lipases, such as Novozyme-435, are heavily leveraged for the regioselective acetylation of complex furanosugars and pyranoses[3]. The Causality of the Active Site: The enzyme's catalytic triad is buried within a sterically restricted pocket. The enzyme favors the acylation of the primary C6-OH or specific equatorial secondary hydroxyls based entirely on the thermodynamic binding pose of the substrate within the pocket, effectively overriding the molecule's inherent chemical reactivity hierarchy[3].

Workflow Step1 Step 1: Peracetylation D-Glucose + Ac2O/NaOAc Yields β-Pentaacetate Step2 Step 2: Regioselective Cleavage Aqueous TFA (rt, 5h) or Hydrazine Acetate Step1->Step2 Step3 Step 3: Isolation Liquid-Liquid Extraction & Crystallization Step2->Step3 Product Final Product 2,3,4,6-Tetra-O-acetyl- D-glucopyranose (Major) Step3->Product

Figure 2: Workflow for the regioselective synthesis of 2,3,4,6-tetra-O-acetyl-D-glucopyranose.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose via Aqueous TFA

Objective: Kinetically controlled C1-deacetylation of β-D-glucose pentaacetate.

  • Substrate Preparation: Dissolve 10.0 g of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in 50 mL of a trifluoroacetic acid/water mixture (4:1 v/v).

  • Reaction Execution: Stir the solution continuously at strictly room temperature (20–25 °C) for 5 hours.

    • Causality Check: Elevated temperatures provide the activation energy required to overcome the kinetic barrier of secondary ester hydrolysis, leading to the non-specific cleavage of the C6 and C2 acetates.

  • Quenching: Pour the reaction mixture slowly into 200 mL of vigorously stirred, ice-cold saturated aqueous NaHCO₃.

    • Causality Check: Neutralizing TFA is highly exothermic. If the mixture warms under the basic conditions generated by NaHCO₃, rapid intramolecular acyl migration (e.g., C2-acetate migrating to the free C1-OH) will occur, destroying the regioselectivity. Ice-cold conditions are mandatory.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via ¹H-NMR. The disappearance of the anomeric acetate methyl singlet (~2.10 ppm) and the upfield shift of the H-1 proton confirm successful regioselective deprotection.

Protocol 2: Direct Regioselective Acetylation via Acetate Catalysis

Objective: Regioselective partial acetylation of unprotected D-glucose[2].

  • Complexation: Dissolve 1.0 eq of the carbohydrate polyol in anhydrous DMF. Add 0.1 eq of anhydrous potassium acetate (KOAc). Stir for 15 minutes to allow dual H-bond complexation to reach equilibrium.

  • Acylation: Add acetic anhydride (Ac₂O) dropwise via a syringe pump over 1 hour at 0 °C.

    • Causality Check: Slow addition ensures that the bulk concentration of Ac₂O remains low. This forces the reaction to proceed exclusively through the highly nucleophilic KOAc-carbohydrate complex, preventing non-selective background acylation.

  • Termination: Add 5 mL of methanol to quench unreacted Ac₂O. Concentrate in vacuo and purify via silica gel flash chromatography.

Quantitative Data Presentation

Table 1: Comparative Analysis of Regioselective Acetylation/Deacetylation Strategies

Method / CatalystStarting MaterialMajor ProductYield (%)Primary Regioselectivity Driver
Aqueous TFA β-D-Glucose pentaacetate2,3,4,6-Tetra-O-acetyl-D-glucose72 - 85%1,2-trans Neighboring Group Participation (NGP)
Hydrazine Acetate β-D-Glucose pentaacetate2,3,4,6-Tetra-O-acetyl-D-glucose~80%Hyper-electrophilicity of the C1 acetal-ester
Lithium Hydroperoxide Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucosideMethyl 3,4,6-tri-O-acetyl-α-D-glucoside50%Peroxide nucleophilicity targeted at C2
Acetate Catalysis (KOAc) Free Carbohydrate PolyolsRegioselective partial acetates70 - 91%Dual H-bond complexation increasing local nucleophilicity
Novozyme-435 Unprotected Furanosugars / PyranosesRegioselective partial acetates>90%Steric restriction within the enzymatic active site

References

  • Source: nih.
  • Source: d-nb.
  • Source: researchgate.

Sources

Exploratory

Mass Spectrometry Fragmentation Patterns of Oxan-2-yl Methyl Acetates: A Mechanistic and Methodological Guide

Executive Summary Oxan-2-yl methyl acetates—molecules featuring a tetrahydropyran (oxane) ring functionalized with a methyl acetate group—are critical scaffolds in carbohydrate chemistry, natural product synthesis, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxan-2-yl methyl acetates—molecules featuring a tetrahydropyran (oxane) ring functionalized with a methyl acetate group—are critical scaffolds in carbohydrate chemistry, natural product synthesis, and drug development. Accurate structural elucidation of these compounds relies heavily on advanced mass spectrometry (MS). This whitepaper provides an in-depth technical analysis of their fragmentation pathways, detailing the causality behind specific MS/MS behaviors and establishing a self-validating experimental protocol for their reliable identification.

Fundamental Ionization Dynamics

The structural integrity of oxan-2-yl methyl acetates during ionization dictates the downstream fragmentation cascade. The choice of ionization mode is paramount:

  • Electron Ionization (EI-MS): Operated typically at 70 eV, EI imparts significant internal energy, often leading to the complete absence of the molecular ion ( M+∙ ). The spectra are instead dominated by low-mass diagnostic ions resulting from the immediate cleavage of the labile acetate groups.

  • Electrospray Ionization (ESI-MS): For intact mass analysis, soft ionization techniques like ESI are required. Highly oxygenated oxane derivatives readily form alkali metal adducts (e.g., [M+Na]+ ) or ammonium adducts ( [M+NH4​]+ ) in positive ion mode. In negative mode, deprotonated species [M−H]− or formate adducts are prevalent, particularly when utilizing high-resolution platforms like UHPLC-Q-Exactive Orbitrap systems[1].

Core Fragmentation Mechanisms

The fragmentation of oxan-2-yl methyl acetates is governed by the thermodynamic stability of the resulting oxocarbenium ions and the kinetic favorability of specific neutral losses.

Mechanism A: Sequential Elimination of Acetic Acid and Ketene

Heavily acetylated oxanes undergo highly predictable, step-wise neutral losses. The elimination of acetic acid ( CH3​COOH , 60 Da) typically proceeds via a 1,2-elimination or a McLafferty-type rearrangement, yielding a double bond within the oxane ring. Subsequent or parallel loss of ketene ( CH2​=C=O , 42 Da) is also highly diagnostic[2]. The alternating presence of −60 Da and −42 Da mass shifts serves as a self-validating marker for the number of acetate groups present.

Mechanism B: Oxane Ring Cleavage

The tetrahydropyran core is susceptible to cross-ring cleavages under collision-induced dissociation (CID). Retro-Diels-Alder (RDA) fragmentation or α -cleavage adjacent to the ring oxygen generates diagnostic fragments. For instance, the unsubstituted tetrahydropyranyl cation appears at m/z 85 ( [C5​H9​O]+ ), while substituted variants shift predictably based on residual functional groups[3].

Mechanism C: Glycosidic and Ether Bond Fission

When the oxan-2-yl methyl acetate acts as a glycone attached to an aglycone (e.g., in flavonoid glycosides), the lowest-energy fragmentation pathway is the cleavage of the inter-glycosidic bond. This yields the intact oxocarbenium ion of the oxane acetate, which subsequently undergoes Mechanisms A and B[4].

Quantitative Data: Diagnostic Fragment Ions

To facilitate rapid spectral deconvolution, Table 1 summarizes the diagnostic fragment ions commonly observed in the MS/MS spectra of heavily acetylated oxan-2-yl methyl acetates, using (3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate as a reference model[2].

Table 1: Diagnostic MS/MS Fragment Ions for Oxan-2-yl Methyl Acetates

Fragment Ion ( m/z )Proposed Elemental CompositionMechanistic OriginRelative Abundance
[M+Na]+ / [M+NH4​]+ VariesIntact precursor ion (ESI+)Low to Medium
[M−60]+ [M−CH3​COOH]+ Neutral loss of acetic acidHigh
[M−42]+ [M−CH2​=C=O]+ Neutral loss of keteneMedium
331.0 [C14​H19​O9​]+ Oxocarbenium ion (tetraacetate core)High (Base Peak)
169.0 [C8​H9​O4​]+ Sequential loss of 2x AcOH + keteneHigh
109.0 [C6​H5​O2​]+ Deep oxane ring fragmentationMedium
85.0 [C5​H9​O]+ Unsubstituted oxane core fragmentVariable

Experimental Methodologies: Self-Validating Protocols

To ensure high-confidence structural annotation, the following LC-MS/MS protocol integrates Data-Dependent Acquisition (DDA) with dynamic exclusion.

Protocol: UHPLC-ESI-MS/MS Analysis of Oxan-2-yl Acetates
  • Sample Preparation: Dissolve 1 mg of the oxan-2-yl methyl acetate derivative in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Add 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, maximizing ionization efficiency in ESI+ mode while stabilizing the labile acetate groups in solution.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Execute a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 10 minutes at a flow rate of 0.4 mL/min.

    • Causality: The gradient ensures the baseline separation of structural stereoisomers (e.g., axial vs. equatorial acetates), which often exhibit near-identical MS/MS spectra but distinct retention times.

  • Source Optimization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 120°C.

    • Causality: High desolvation temperatures prevent the formation of unwanted solvent clusters, ensuring the precursor ion signal is concentrated into a single adduct species without prematurely inducing thermal degradation of the oxane ring.

  • MS/MS Acquisition: Utilize a Q-TOF or Orbitrap mass spectrometer. Set the collision-induced dissociation (CID) energy to a ramped profile (15–35 eV).

    • Causality: Ramping the collision energy ensures the capture of both high-mass fragments (requiring low energy, e.g., loss of a single acetate) and low-mass fragments (requiring high energy, e.g., oxane ring cleavage) within a single composite MS/MS spectrum.

  • Data Deconvolution (Self-Validation): Process data using spectral matching. Validate the structure by confirming the presence of paired m/z 42 and m/z 60 neutral losses. If these paired losses match the theoretical number of acetate groups, the structural assignment is internally validated.

Logical Workflow Visualization

The following diagram illustrates the logical decision tree for elucidating oxan-2-yl methyl acetate structures from MS data.

MS_Workflow Start LC-MS/MS Data Acquisition Precursor Identify Precursor Ion ([M+H]+, [M+Na]+, [M+NH4]+) Start->Precursor NeutralLoss Map Neutral Losses (-60 Da AcOH, -42 Da Ketene) Precursor->NeutralLoss Isolate & Apply Ramped CID AcetateConfirmed Acetate Moieties Confirmed NeutralLoss->AcetateConfirmed Iterative -AcOH / -Ketene observed RingCleavage Analyze Low-Mass Region (m/z 85, 109, 169) AcetateConfirmed->RingCleavage OxaneConfirmed Oxan-2-yl Core Confirmed RingCleavage->OxaneConfirmed RDA / Alpha-cleavage ions detected StructuralElucidation Final Structural Elucidation & Stereoisomer Assignment OxaneConfirmed->StructuralElucidation Correlate with LC Retention Time

Caption: Logical workflow for the MS/MS structural elucidation of oxan-2-yl methyl acetates.

References

  • Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. MDPI.
  • GlyTouCan:G44473GG | C14H20O10 | CID 315762 - PubChem. NIH.
  • Identification and characterization of flavonoids compounds in cassava leaves (Manihot esculenta Crantz) by HPLC/FTICR-MS. Semantic Scholar.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.

Sources

Foundational

Exploratory Studies on C4-Unprotected Tetra-O-Acetyl-Hexopyranoses: Mechanistic Insights, Synthesis, and Application in Glycochemistry

Introduction & Core Rationale The synthesis of complex oligosaccharides, particularly those featuring β(1→4) glycosidic linkages (e.g., cellulose fragments, Lewis blood group antigens, and glycosaminoglycans), heavily re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

The synthesis of complex oligosaccharides, particularly those featuring β(1→4) glycosidic linkages (e.g., cellulose fragments, Lewis blood group antigens, and glycosaminoglycans), heavily relies on the availability of highly specific glycosyl acceptors. Among these, C4-unprotected tetra-O-acetyl-hexopyranoses (such as 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose) stand out as critical building blocks[1].

However, isolating a free C4-hydroxyl group in hexopyranoses presents a profound regioselective challenge. In glucopyranosides, the C4-OH is equatorially oriented but flanked by the bulky C3 and C5 substituents, making it the most sterically hindered and least nucleophilic secondary alcohol[2]. Conversely, in galactopyranosides, the axial orientation of the C4-OH, which is cis to the C3-OH, alters its reactivity profile, offering unique synthetic opportunities but still requiring precise orthogonal protection strategies to prevent unwanted side reactions[3].

This technical guide explores the thermodynamic principles, synthetic methodologies, and enzymatic strategies utilized by carbohydrate chemists to isolate and leverage C4-unprotected tetra-O-acetyl-hexopyranoses.

Mechanistic Pathways: Thermodynamic Acyl Migration vs. Enzymatic Deprotection

Acid-Catalyzed Acyl Migration

One of the most scalable and elegant methods to generate a free C4-OH in a peracetylated system is through intramolecular acyl migration. When 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose (often generated in situ from the detritylation of a 6-O-trityl precursor) is exposed to acidic conditions like trifluoroacetic acid (TFA) at elevated temperatures, the acetyl group at C4 spontaneously migrates to the primary C6 position[1][4].

Causality: The primary hydroxyl group at C6 is sterically less hindered than the secondary C4-OH. Thermodynamically, the formation of a primary ester represents a lower energy state (a thermodynamic sink). The acid protonates the C6-OH, facilitating a nucleophilic attack on the C4-carbonyl carbon. This forms a cyclic orthoester-like transition state that irreversibly resolves into the 1,2,3,6-tetraacetate, leaving the C4 position unprotected[4].

AcylMigration A 1,2,3,4-Tetra-O-acetyl- β-D-glucopyranose (Free C6-OH) B Protonation of C6-OH & Nucleophilic Attack A->B TFA (H+) C Orthoester Intermediate (Cyclic Transition State) B->C Intramolecular attack D Ring Opening & Deprotonation C->D Rearrangement E 1,2,3,6-Tetra-O-acetyl- β-D-glucopyranose (Free C4-OH) D->E Thermodynamic Sink

Thermodynamic acyl migration pathway from 1,2,3,4-tetraacetate to 1,2,3,6-tetraacetate.

Biocatalytic Regioselective Deprotection

Enzymatic approaches provide a green, mild alternative to complex chemical protection/deprotection sequences. Immobilized lipases, such as Candida antarctica lipase B (CALB) or Pseudomonas stutzeri lipase, exhibit profound regioselectivity when hydrolyzing peracetylated carbohydrates[5][6]. While lipases predominantly target the less hindered primary C6 acetate or the anomeric C1 acetate, engineered variants and specific solvent conditions (biosolvents) can shift the active-site equilibrium to expose specific secondary hydroxyls[7][8].

EnzymaticWorkflow Start Peracetylated Hexopyranose (Pentaacetate) Enzyme Immobilized Lipase (e.g., CALB or P. stutzeri) Start->Enzyme C4_OH C4-OH Unprotected (Minor/Specific) Enzyme->C4_OH Engineered/Specific Lipase C6_OH C6-OH Unprotected (Major Product) Enzyme->C6_OH Primary OH preference C1_OH Anomeric Deprotection (Major Product) Enzyme->C1_OH Anomeric preference Buffer Aqueous Buffer / Cosolvent (pH 5.0 - 7.0) Buffer->Enzyme

Regioselective enzymatic deprotection pathways of peracetylated hexopyranoses.

Experimental Workflows & Methodologies

Protocol 1: Synthesis of 1,2,3,6-Tetra-O-acetyl-β-D-glucopyranose via Acyl Migration[1][4]

Objective: To synthesize a C4-unprotected glucosyl acceptor from a 6-O-tritylated precursor utilizing thermodynamic driving forces.

  • Substrate Preparation: Dissolve 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-glucopyranose (10 mmol) in anhydrous dichloromethane (DCM).

  • Acidification & Migration (Causality): Add trifluoroacetic acid (TFA) to achieve a final concentration of ~10% v/v. Heat the mixture to 65°C under a nitrogen atmosphere. Why TFA? TFA serves a dual purpose: it cleaves the trityl ether to expose the C6-OH and immediately provides the acidic environment required to catalyze the 4→6 acetyl migration[1][4].

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 2:1). The reaction is self-validating when the intermediate 1,2,3,4-tetraacetate spot completely disappears, replaced by a lower Rf spot corresponding to the more polar 1,2,3,6-tetraacetate.

  • Quenching: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃. Causality: Immediate neutralization is critical to prevent the indiscriminate hydrolysis of the remaining acetyl groups under prolonged acidic exposure.

  • Purification: Extract with DCM, dry over MgSO₄, and purify via silica gel column chromatography.

Protocol 2: Chemoenzymatic Monodeprotection of Peracetylated Pyranosides[6][7]

Objective: Mild, regioselective deprotection using immobilized biocatalysts to avoid harsh acidic/basic conditions.

  • System Setup: Suspend peracetylated β-D-galactopyranose (5 mmol) in a biphasic system consisting of 25 mM phosphate buffer (pH 5.0) and 10-20% acetonitrile as a cosolvent.

  • Biocatalyst Addition: Add immobilized Pseudomonas stutzeri lipase or CALB (10-20 mg/mmol substrate)[5][6].

  • Incubation & Kinetics: Stir gently at 25°C. The progress is monitored by LC-MS. Causality: The enzyme's active site selectively accommodates the less sterically hindered esters. Adjusting the acetonitrile cosolvent alters the hydration shell of the enzyme, fine-tuning its regioselectivity[7].

  • Workup: Filter the immobilized enzyme (which can be washed and reused, ensuring protocol sustainability). Extract the aqueous phase with ethyl acetate.

Quantitative Data & Yield Comparisons

The following table summarizes the efficiency and regioselectivity of various methodologies used to manipulate C4-unprotected hexopyranoses:

Method / StrategyStarting MaterialReagents / CatalystTarget ProductYield (%)Regioselectivity
Acid-Catalyzed Acyl Migration 1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-glucoseTFA, 65°C1,2,3,6-Tetra-O-acetyl-β-D-glucose>70%High (C4 → C6 migration)[1][4]
Chemoenzymatic Hydrolysis Peracetylated β-D-pyranosidesP. stutzeri Lipase, BiosolventsC1-OH or C6-OH monodeprotectedUp to 97%Favors C1/C6; C4 requires mutants[5]
Simultaneous Acetolysis MOM-protected 4-fluoro-galactose precursorAc₂O, H₂SO₄ (cat.)1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactose~65%High (Specific to fluorinated analogs)[9]

Applications in Drug Development and Glycobiology

C4-unprotected hexopyranoses are indispensable in the synthesis of β(1→4)-D-glucans and complex glycomimetics[1]. In the development of Carbohydrate-Based NK1R Antagonists (broad-spectrum anticancer agents), the cis arrangement of C3-OH and C4-OH in D-galactose derivatives is exploited to achieve selective functionalization. This structural nuance allows for the precise positioning of aglyconic groups, significantly enhancing cytotoxicity against cancer cells (like A549) while sparing normal cells (like MRC-5)[3]. Furthermore, fluorinated analogs (e.g., 4-deoxy-4-fluoro-D-galactopyranosides) synthesized via simultaneous acetolysis and ether hydrolysis serve as critical, metabolically stable probes in chemical biology to study enzyme-substrate interactions in vivo[9].

References

  • [2] Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Advances. URL:

  • [3] Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. PMC - NIH. URL:

  • [7] Regioselective monodeprotection of peracetylated carbohydrates. PubMed - NIH. URL:

  • [5] Development of regioselective deacylation of peracetylated β-d-monosaccharides using lipase from Pseudomonas stutzeri under sustainable conditions. RSC Publishing. URL:

  • [1] Convenient Synthetic Method for 1,2,3,6-Tetra-O-Acetyl-β-D-Glucopyranose: A Starting Material for β(1→4)-D-Glucan. ResearchGate. URL:

  • [4] Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose. Benchchem. URL:

  • [6] Regioselective monodeprotection of peracetylated carbohydrates. Springer Nature Experiments. URL:

  • [9] Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan. ACS Publications. URL:

Sources

Exploratory

A Technical Guide to 1,2,3,6-tetra-O-acetyl-D-glucose: From Historical Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 1,2,3,6-tetra-O-acetyl-D-glucose, a pivotal intermediate in carbohydrate chemistry. Delving into its historic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,2,3,6-tetra-O-acetyl-D-glucose, a pivotal intermediate in carbohydrate chemistry. Delving into its historical context, this document elucidates the evolution of its synthesis, focusing on the chemical principles that govern modern regioselective strategies. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in the field.

Introduction: The Significance of Selective Acetylation

In the vast landscape of organic chemistry, carbohydrates represent a uniquely complex class of molecules. Their polyhydroxylated nature presents a formidable challenge for synthetic chemists aiming to achieve regioselective modifications. The strategic use of protecting groups is therefore fundamental to modern glycoscience. Acetylation, the introduction of an acetyl group, is a cornerstone of this strategy. It temporarily masks the reactive hydroxyl groups, enhancing solubility in organic solvents and enabling precise chemical transformations at unprotected positions.

1,2,3,6-tetra-O-acetyl-D-glucose, with a free hydroxyl group at the C-4 position, is a particularly valuable building block. This specific arrangement makes it an ideal precursor for the synthesis of complex glycans and glycoconjugates, including biologically significant structures like β(1→4)-D-glucans.[1] Its utility extends to the development of novel therapeutic agents and molecular probes designed to investigate the intricate roles of carbohydrates in biological systems.

Historical Context: The Foundations of Fischer's Era

The story of acetylated glucose derivatives is inextricably linked to the pioneering work of Hermann Emil Fischer. At the turn of the 20th century, Fischer's systematic investigation into the structure and stereochemistry of sugars laid the groundwork for all subsequent carbohydrate chemistry, an achievement for which he was awarded the Nobel Prize in Chemistry in 1902.

Fischer was the first to report the phenomenon of acyl migration in carbohydrates.[2] He observed that acyl groups could move between adjacent hydroxyl positions under certain conditions. This intramolecular rearrangement, while sometimes a complicating factor in synthesis, would later be harnessed as a sophisticated tool to access specific, partially acetylated isomers that are difficult to obtain through direct methods. While the precise first synthesis of the 1,2,3,6-isomer is not prominently documented in early literature, its eventual isolation and characterization are a direct result of the foundational principles of protection, deprotection, and controlled acyl migration established in this formative era of organic chemistry.

Synthesis Pathways: Strategies and Mechanisms

The synthesis of 1,2,3,6-tetra-O-acetyl-D-glucose is a nuanced task. Direct, one-pot acetylation of D-glucose with reagents like acetic anhydride typically leads to the thermodynamically stable pentaacetate or a mixture of tetra-acetylated isomers.[3][4] Therefore, achieving the desired 1,2,3,6-isomer in high yield requires a more strategic approach, most notably through methods involving selective deprotection and subsequent acyl migration.

The Trityl Ether Deprotection and Acyl Migration Pathway

A convenient and widely cited method relies on the use of a bulky trityl (triphenylmethyl) protecting group at the primary C-6 hydroxyl position. The trityl group selectively protects the sterically accessible primary alcohol, allowing for the peracetylation of the remaining hydroxyls. Subsequent selective removal of the trityl group unmasks the C-6 hydroxyl, which then triggers a cascade of acyl migrations to yield the desired product.

The key starting material is 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-glucopyranose. The critical step is the detritylation under acidic conditions, which initially yields 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose. This intermediate, however, is often unstable and rearranges. The acetyl group at the C-4 position migrates to the more reactive, newly freed primary C-6 hydroxyl position, leading to the thermodynamically more stable 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose.[1]

  • Starting Material: 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-glucopyranose.

  • Reagents: Trifluoroacetic acid (TFA), Chloroform (CHCl₃).

  • Procedure:

    • Dissolve 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-glucopyranose (e.g., 5.0 g, 8.5 mmol) in chloroform.

    • Add trifluoroacetic acid (e.g., 10.8 mL, 141 mmol) to the solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 65 °C) under a nitrogen atmosphere for approximately 1 hour.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess acid.

  • Purification:

    • The crude product, which is a mixture containing the desired 1,2,3,6-isomer along with the 1,2,3,4-isomer and triphenylmethanol, is purified by column chromatography on silica gel.

    • Elute with a solvent system such as hexane:ethyl acetate (e.g., 2:1, v/v) to separate the components.

    • The fractions containing the desired product are pooled and concentrated to yield 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose as a crystalline solid.

The choice of trifluoroacetic acid is critical; it is strong enough to cleave the acid-labile trityl ether without significantly hydrolyzing the acetyl ester groups. The elevated temperature facilitates both the detritylation and the subsequent acyl migration from C-4 to C-6. The migration is driven by the formation of a six-membered ring transition state, which is sterically and electronically favorable, leading to the more stable product where the primary hydroxyl is acylated.[2]

Data Summary: Synthesis Comparison
Synthesis PathwayStarting MaterialKey ReagentsTypical YieldKey FeatureReference
Detritylation & Acyl Migration1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-glucopyranoseTrifluoroacetic Acid (TFA)~70% (substantial yield)Harnesses intramolecular acyl migration[1]
Visualizing the Synthesis

Diagram 1: Chemical Structure of 1,2,3,6-tetra-O-acetyl-β-D-glucose

Caption: Structure of 1,2,3,6-tetra-O-acetyl-β-D-glucose.

Diagram 2: Synthetic Workflow

Workflow Start 1,2,3,4-Tetra-O-acetyl- 6-O-trityl-β-D-glucopyranose Reaction Dissolve in CHCl₃ Add TFA Heat at 65°C, 1h Start->Reaction Quench Concentrate under reduced pressure Reaction->Quench Purify Silica Gel Column Chromatography (Hexane:EtOAc) Quench->Purify Product Pure 1,2,3,6-Tetra-O-acetyl- β-D-glucopyranose Purify->Product

Caption: Workflow for synthesis via detritylation.

Diagram 3: Acyl Migration Mechanism

Migration cluster_start Initial Product after Detritylation cluster_intermediate Transition State (Conceptual) cluster_end Final Product Start 1,2,3,4-tetra-O-acetyl-β-D-glucose (Free OH at C-6) Intermediate Orthocarbonate-like intermediate involving C-4 acetyl and C-6 hydroxyl Start->Intermediate Acyl Migration (Intramolecular) End 1,2,3,6-tetra-O-acetyl-β-D-glucose (Free OH at C-4) Intermediate->End Rearrangement

Caption: Conceptual pathway of C-4 to C-6 acyl migration.

Structural Characterization

Confirmation of the final product's structure and purity is paramount. A combination of spectroscopic methods is employed to unambiguously identify 1,2,3,6-tetra-O-acetyl-β-D-glucose and distinguish it from other isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for this purpose.

    • ¹H NMR: The proton spectrum provides key information. The anomeric proton (H-1) typically appears as a doublet at ~5.7 ppm. The signals for the acetyl methyl groups appear as singlets between 1.9-2.1 ppm. The key diagnostic feature is the chemical shift of the proton on the carbon bearing the free hydroxyl group (H-4), which appears further upfield compared to its acetylated counterpart.[1]

    • ¹³C NMR: The carbon spectrum shows distinct signals for the pyranose ring carbons, the acetyl carbonyls (~170 ppm), and the acetyl methyls (~21 ppm). The C-4 signal will be shifted upfield relative to the C-4 signal in a fully peracetylated glucose, confirming the location of the free hydroxyl.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct molecular formula (C₁₄H₂₀O₁₀).

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the free hydroxyl group (typically ~3500 cm⁻¹) and strong C=O stretching bands for the acetyl ester groups (~1750 cm⁻¹).

Conclusion and Future Outlook

1,2,3,6-tetra-O-acetyl-D-glucose stands as a testament to the elegance and power of strategic protecting group chemistry. Its synthesis, particularly through methods that exploit intramolecular acyl migration, highlights a sophisticated understanding of reaction mechanisms that has evolved since the foundational work of Emil Fischer. As a versatile and valuable building block, it continues to empower researchers in the synthesis of complex carbohydrates for applications in drug discovery, materials science, and chemical biology. The continued development of even more efficient and greener synthetic routes to this and other selectively protected carbohydrates will remain a vital area of research, paving the way for new innovations in glycoscience.

References

  • Hatanaka, K., Takakura, S., Okuyama, K., Kasuya, M. C. Z., & Kanno, K. (2016). Convenient Synthetic Method for 1,2,3,6-Tetra-O-Acetyl-β-D-Glucopyranose: A Starting Material for β(1→4)-D-Glucan. ResearchGate. [Link]

  • Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09. [Link]

  • Wimmer, N., et al. (2019). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal, 25(49), 11449-11456. [Link]

  • Chen, G., & Gross, R. A. (2001). Synthesis of acetylated konjac glucomannan and effect of degree of acetylation on water absorbency. Biomacromolecules, 2(4), 1144–1149. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,4-Linked Disaccharides Using 1,2,3,6-Tetra-O-acetyl-D-glucopyranose

Introduction & Mechanistic Principles The synthesis of 1,4-linked disaccharides (e.g., maltose, cellobiose, and lactose derivatives) is a cornerstone of carbohydrate chemistry, essential for developing immunogenic glycol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The synthesis of 1,4-linked disaccharides (e.g., maltose, cellobiose, and lactose derivatives) is a cornerstone of carbohydrate chemistry, essential for developing immunogenic glycolipids, tumor-associated carbohydrate antigens, and neoglycoproteins [1]. A highly versatile building block for these syntheses is 1,2,3,6-tetra-O-acetyl-D-glucopyranose , which serves as a precise glycosyl acceptor with a single unprotected hydroxyl group at the C-4 position.

The Challenge of the 4-OH Nucleophile (Causality & Expertise)

From a mechanistic standpoint, the 4-OH group of glucopyranose is notoriously the least reactive secondary hydroxyl on the pyranose ring. This low reactivity is driven by two factors:

  • Steric Hindrance: The equatorial 4-OH is flanked by bulky substituents at the C-3 and C-5 positions.

  • Electronic Deactivation ("Disarming" Effect): The electron-withdrawing inductive effects of the adjacent O-acetyl groups at C-3 and C-6 pull electron density away from the 4-OH, significantly reducing its nucleophilicity [2].

To overcome this inherent kinetic barrier, the experimental design must pair this acceptor with highly reactive glycosyl donors (such as trichloroacetimidates or glycosyl iodides) and potent Lewis acid promoters [3]. Furthermore, stereocontrol (α vs. β linkage) is dictated by the protecting group strategy on the donor. A participating group (e.g., 2-O-acetyl) forms a dioxolenium ion intermediate that shields the α-face, forcing a β-1,4 linkage . Conversely, non-participating groups (e.g., 2-O-benzyl) paired with halide-assisted in situ anomerization drive the formation of α-1,4 linkages [3].

Synthetic Workflow & Logic

G Donor Glycosyl Donor (TCA or Iodide) Intermediate Oxocarbenium Ion / Activated Complex Donor->Intermediate Activation Acceptor Glycosyl Acceptor (1,2,3,6-tetra-O-acetyl-Glc) Acceptor->Intermediate Nucleophilic Attack Promoter Lewis Acid / Activator (TMSOTf or TBAI) Promoter->Intermediate Catalysis BetaProd β-1,4 Disaccharide (via NGP) Intermediate->BetaProd 2-O-Acyl Donor AlphaProd α-1,4 Disaccharide (via in situ Anomerization) Intermediate->AlphaProd Glycosyl Iodide + TBAI

Figure 1: Mechanistic workflow for stereoselective 1,4-linked disaccharide synthesis.

Step-by-Step Experimental Protocols

The following self-validating protocols detail the synthesis of both β- and α-1,4-linked disaccharides. Every step is engineered to prevent common side reactions, such as orthoester formation or donor hydrolysis.

Protocol A: Synthesis of β-1,4-Linked Disaccharides (Schmidt Glycosylation)

This protocol utilizes Neighboring Group Participation (NGP) to ensure 1,2-trans stereoselectivity.

  • Azeotropic Drying: Co-evaporate the glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate, 1.2 eq) and 1,2,3,6-tetra-O-acetyl-D-glucopyranose (1.0 eq) with anhydrous toluene (3 × 5 mL).

    • Causality: Trace moisture will act as a competing nucleophile, rapidly hydrolyzing the highly reactive oxocarbenium intermediate into a hemiacetal.

  • Dissolution: Dissolve the dried mixture in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under a strict argon atmosphere.

  • Desiccation: Add freshly activated 4Å molecular sieves (equal to the combined weight of the reactants). Stir for 30 minutes at room temperature to scavenge any residual water.

  • Thermal Control: Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Lower temperatures suppress the formation of stable orthoester byproducts, which commonly plague glycosylations involving 2-O-acyl donors [2].

  • Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise. Stir for 1–2 hours, monitoring consumption of the acceptor via TLC (Hexane/EtOAc 1:1).

  • Quenching & Workup: Once complete, quench the reaction with triethylamine (Et₃N) (0.5 eq) to neutralize the Lewis acid and prevent product anomerization. Filter through a Celite pad, wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure β-1,4-linked disaccharide.

Protocol B: Synthesis of α-1,4-Linked Disaccharides (Glycosyl Iodide Method)

This protocol utilizes halide-catalyzed in situ anomerization to achieve 1,2-cis stereoselectivity without NGP [3].

  • Reagent Preparation: Reconstitute per-O-benzyl galactosyl iodide (1.5 eq) in anhydrous benzene.

  • Reaction Assembly: Cannulate the iodide solution into a flame-dried flask containing 1,2,3,6-tetra-O-acetyl-D-glucopyranose (1.0 eq), tetrabutylammonium iodide (TBAI, 2.0 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Anomerization & Coupling: Heat the reaction mixture to 65 °C overnight.

    • Causality: TBAI drives the in situ anomerization of the relatively stable α-iodide to the highly reactive β-iodide. The sterically hindered 4-OH of the acceptor then undergoes an SN2-like displacement of the β-iodide, exclusively yielding the α-1,4-linked product [3]. DIPEA acts as an acid scavenger to neutralize the HI generated during the reaction.

  • Workup & Purification: Concentrate the mixture under reduced pressure and subject the crude residue directly to flash column chromatography to isolate the α-1,4-linked disaccharide.

Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes and yields based on the choice of donor and promoter when using 1,2,3,6-tetra-O-acetyl-D-glucopyranose as the acceptor.

Glycosyl DonorPromoter / ActivatorSolvent & TempLinkage TypeExpected Yield
Per-O-acetyl galactosyl trichloroacetimidateTMSOTf (0.1 eq)DCM, -20 °Cβ-1,4 (via NGP)70–85%
Per-O-benzyl galactosyl trichloroacetimidateTMSOTf (0.1 eq)DCM, -40 °Cα/β mixture 60–75%
Per-O-benzyl galactosyl iodideTBAI / DIPEABenzene, 65 °Cα-1,4 (via in situ anomerization)44–75%

References

  • K. C. Nicolaou et al., "Neoglycoproteins as carbohydrate antigens: Synthesis, analysis, and polyclonal antibody response." Electrophoresis, 2013. URL:[Link]

  • D. Crich, "Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions." Journal of the American Chemical Society, 2011. URL:[Link]

  • H.-W. Hsieh, M. W. Schombs, & J. Gervay-Hague, "Integrating ReSET with Glycosyl Iodide Glycosylation in Step-Economy Syntheses of Tumor-Associated Carbohydrate Antigens and Immunogenic Glycolipids." The Journal of Organic Chemistry, 79(4), 1736–1748, 2014. URL:[Link]

Application

regioselective protection and deprotection strategies for glucose tetraacetates

Application Note: Regioselective Engineering of Glucose Tetraacetates Executive Summary & Mechanistic Rationale In carbohydrate chemistry, synthesizing oligosaccharides and complex glycosides requires precise control ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Engineering of Glucose Tetraacetates

Executive Summary & Mechanistic Rationale

In carbohydrate chemistry, synthesizing oligosaccharides and complex glycosides requires precise control over the reactivity of specific hydroxyl groups. The synthesis of glucose tetraacetates—where exactly one hydroxyl group is left unprotected—is a cornerstone methodology for generating highly specific glycosyl donors and acceptors.

As a Senior Application Scientist, I approach regioselectivity not as a set of empirical recipes, but as a predictable exploitation of steric hindrance, electronic environments, and enzymatic active-site geometries. The D-glucopyranose ring presents three distinct hydroxyl environments that dictate our strategic choices:

  • The Anomeric Center (C-1): The hemiacetal hydroxyl is uniquely electrophilic when acetylated. Due to the anomeric effect and the electron-withdrawing nature of the adjacent ring oxygen, the C-1 acetate is highly susceptible to targeted nucleophilic attack (e.g., by hydrazine)[1]([Link]).

  • The Primary Hydroxyl (C-6): Extending away from the pyranose ring, C-6 is the least sterically hindered position. It is the prime target for bulky protecting groups (like the trityl group) or enzymatic transesterification.

  • The Secondary Hydroxyls (C-2, C-3, C-4): These positions are sterically encumbered and chemically similar. Differentiating them requires highly tuned biocatalysts, such as specific lipases that recognize the spatial orientation of equatorial versus axial protons[2]([Link]).

Divergent Synthesis Workflow

The following diagram illustrates the divergent pathways utilized to selectively deprotect specific positions on the glucose pyranose ring.

Pathway Glc D-Glucose Penta 1,2,3,4,6-Penta-O-acetyl- β-D-glucopyranose Glc->Penta Ac2O, Pyridine (Peracetylation) Trityl 6-O-Trityl-D-glucose Glc->Trityl TrCl, Pyridine (Regioselective C-6) Tetra1 2,3,4,6-Tetra-O-acetyl- D-glucopyranose (Free C-1 OH) Penta->Tetra1 Hydrazine Acetate OR CAL-B Lipase Tetra4 1,2,3,6-Tetra-O-acetyl- α-D-glucopyranose (Free C-4 OH) Penta->Tetra4 CCL Lipase (Neutral pH) Tetra6_Enz 1,2,3,4-Tetra-O-acetyl- α-D-glucopyranose (Free C-6 OH) Penta->Tetra6_Enz CCL Lipase (Acidic pH) Tetra6 1,2,3,4-Tetra-O-acetyl- β-D-glucopyranose (Free C-6 OH) TritylPenta 1,2,3,4-Tetra-O-acetyl- 6-O-trityl-β-D-glucose Trityl->TritylPenta Ac2O, Pyridine TritylPenta->Tetra6 HBr/AcOH (Detritylation)

Divergent chemical and enzymatic pathways for the regioselective synthesis of glucose tetraacetates.

Chemical and Enzymatic Protocols

Protocol A: Anomeric Deprotection via Hydrazinolysis

Target: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose (Free C-1 OH) Causality: Hydrazine acetate acts as a mild, alpha-effect nucleophile. Because the anomeric acetate is a hemiacetal ester, its carbonyl carbon is significantly more electrophilic than the secondary and primary acetates. Hydrazine selectively attacks this position, leaving the C-2 through C-6 acetates intact[1]([Link]).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in 30 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Reagent Addition: Add 12 mmol of hydrazine acetate. Stir the reaction mixture at 50°C.

  • Self-Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The starting material runs high ( Rf​≈0.6 ), while the deprotected tetraacetate product appears as a more polar spot ( Rf​≈0.3 ). Stain with ceric ammonium molybdate (CAM) to visualize.

  • Quenching & Extraction: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature, dilute with 100 mL of ethyl acetate, and wash sequentially with 5% aqueous NaCl ( 3×50 mL) to remove DMF and hydrazine salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (NMR): In the 1H NMR ( CDCl3​ ) spectrum, confirm the disappearance of the anomeric acetate methyl singlet ( ∼2.1 ppm) and the appearance of a D2​O -exchangeable anomeric hydroxyl proton ( ∼3.0−3.5 ppm).

Protocol B: C-6 Deprotection via Tritylation

Target: 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose (Free C-6 OH) Causality: The massive steric bulk of the triphenylmethyl (trityl) group restricts its reaction exclusively to the unhindered primary C-6 hydroxyl. Subsequent peracetylation locks the secondary positions. Finally, acidic detritylation removes the trityl ether without hydrolyzing the robust secondary esters, yielding a highly thermally stable intermediate often used for C-6 tosylation[3]().

Step-by-Step Methodology:

  • Tritylation: Dissolve 20 mmol of D-glucose in 50 mL of anhydrous pyridine. Add 22 mmol of trityl chloride (TrCl). Stir at 60°C for 12 hours.

  • Acetylation: Cool the reaction to 0°C. Dropwise, add 100 mmol of acetic anhydride ( Ac2​O ). Allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Detritylation: Concentrate the mixture to a syrup, dissolve in 40 mL of glacial acetic acid, and cool to 10°C. Slowly add 5 mL of a 33% HBr in acetic acid solution.

  • Self-Validation Checkpoint (Visual & TLC): The immediate formation of an intense yellow color indicates the generation of the stable trityl cation. Monitor by TLC (1:2 EtOAc/Hexane); the non-polar trityl-protected intermediate ( Rf​≈0.8 ) will convert to the polar C-6 free tetraacetate ( Rf​≈0.2 ).

  • Workup: Pour the mixture into ice water, extract with dichloromethane, wash with saturated NaHCO3​ until neutral, dry, and concentrate.

  • Self-Validation Checkpoint (NMR): 1H NMR validation requires observing the upfield shift of the C-6 protons from ∼4.2 ppm (when acetylated) to ∼3.6 ppm (free OH).

Protocol C: Biocatalytic Regioselective Hydrolysis

Target: 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose (Free C-4 OH) Causality: Lipases provide an environmentally benign alternative to heavy-metal or harsh chemical reagents. Candida cylindracea lipase (CCL) immobilized on octyl-agarose exhibits remarkable pH-dependent regioselectivity. At a neutral pH, the active site geometry specifically accommodates the C-4 acetate, whereas acidic conditions shift the conformational preference toward the C-6 acetate[2]([Link]). Alternatively, Candida antarctica lipase B (CAL-B) can be used to selectively target the anomeric position[4]([Link]).

Step-by-Step Methodology:

  • Preparation: Suspend 5 mmol of penta-O-acetyl-α-D-glucopyranose in 50 mL of a 10% acetonitrile/aqueous phosphate buffer (50 mM, pH 7.0).

  • Enzyme Addition: Add 100 mg of immobilized Candida cylindracea lipase (CCL).

  • Incubation & pH Stat Monitoring: Stir gently at 25°C.

  • Self-Validation Checkpoint (pH Stat): Enzymatic reactions are self-validating through pH stat monitoring. As the C-4 acetate ester is hydrolyzed, acetic acid is released, dropping the pH. The volume of standard 0.1 M NaOH required to maintain the pH at 7.0 directly correlates to the reaction conversion. Stop the reaction when exactly 1 equivalent of NaOH has been consumed.

  • Isolation: Filter the mixture to recover the immobilized enzyme. Extract the aqueous filtrate with ethyl acetate, dry, and concentrate to yield the C-4 deprotected product.

Quantitative Data Summary

The following table summarizes the key metrics, yields, and conditions for the regioselective strategies discussed:

StrategyTarget Free HydroxylReagent / CatalystReaction ConditionsTypical YieldRegioselectivity Driver
Hydrazinolysis C-1 (Anomeric)Hydrazine AcetateDMF, 50°C, 2-4h75 - 85%Enhanced electrophilicity of hemiacetal ester[1]([Link]).
Tritylation / Detritylation C-6 (Primary)TrCl / Pyridine, then HBr/AcOHPyridine (60°C), AcOH (10°C)60 - 70% (Over 3 steps)Extreme steric bulk of the triphenylmethyl group[3]().
Biocatalytic (CCL) C-4 (Secondary)Candida cylindracea (CCL)pH 7.0 Buffer, 25°C65 - 80%Enzyme active-site spatial accommodation at neutral pH[2]([Link]).
Biocatalytic (CCL) C-6 (Primary)Candida cylindracea (CCL)Acidic pH Buffer, 25°C70 - 75%Conformational shift of enzyme active-site at low pH[2]([Link]).
Biocatalytic (CAL-B) C-1 (Anomeric)Candida antarctica (CAL-B)Aqueous/Organic mix, 25°C> 80%Specific anomeric recognition by CAL-B[4]([Link]).

References

  • Benchchem. Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose: Alternative Synthetic Routes and Variations. Benchchem. 3

  • Hanessian, S., & Kagotani, M. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PubMed Central (PMC).

  • Therisod, M., & Klibanov, A. M. Lipase-Catalyzed Regioselective Acylation and Deacylation of Glucose Derivatives. ResearchGate.

  • Fernandez-Lafuente, R., et al. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis. PubMed.

Sources

Method

Application Note: Strategic Incorporation of[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate into Complex Oligosaccharides

Executive Summary & Molecular Context The synthesis of complex, biologically active oligosaccharides—such as therapeutic glycosaminoglycan mimetics and highly branched N-glycans—relies heavily on the precise control of r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The synthesis of complex, biologically active oligosaccharides—such as therapeutic glycosaminoglycan mimetics and highly branched N-glycans—relies heavily on the precise control of regioselectivity and stereochemistry during glycosylation. The molecule systematically named [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate is widely recognized in carbohydrate chemistry by its common name: 1,2,3,6-tetra-O-acetyl-D-glucopyranose [1].

This specific building block is a highly valuable glycosyl acceptor because it possesses a single, unprotected secondary hydroxyl group at the C-4 position[1]. The strategic incorporation of this acceptor allows for the targeted synthesis of 1→4 glycosidic linkages, which form the backbone of maltose, cellobiose, and complex therapeutic agents like the heparan sulfate mimetic Pixatimod (PG545)[2]. This application note provides a comprehensive, field-validated guide to synthesizing this acceptor and executing high-yield C-4 glycosylations.

Mechanistic Framework & Causality

Executing a successful glycosylation at the C-4 position of a pyranose ring is notoriously challenging due to the inherent steric hindrance of the secondary alcohol and the electronic deactivation caused by surrounding electron-withdrawing acetyl groups (the "disarmed" effect).

  • Acyl Migration Risks: Partially acetylated carbohydrates are highly susceptible to intramolecular acyl migration[3]. Under basic conditions or elevated temperatures, the acetyl group at C-3 or C-6 can spontaneously migrate to the free C-4 hydroxyl group, leading to complex product mixtures and poor yields[3]. Consequently, all reactions involving this acceptor must strictly utilize neutral or slightly acidic conditions and rigorous temperature control.

  • Neighboring Group Participation (NGP): To ensure a 1,2-trans (β-linkage) stereochemical outcome during the incorporation of a new sugar unit, the glycosyl donor must possess a participating ester group (e.g., an acetate or benzoate) at its C-2 position. Upon activation, this group forms a cyclic oxazolinium ion intermediate, shielding the α-face and forcing the C-4 hydroxyl of our acceptor to attack exclusively from the β-face.

Glycosylation Donor Glycosyl Donor (e.g., Trichloroacetimidate) Intermediate Oxocarbenium / Oxazolinium Reactive Intermediate Donor->Intermediate Activation (-20°C) Promoter Lewis Acid Promoter (TMSOTf / BF3·Et2O) Promoter->Intermediate Catalysis Product 1→4 Linked Oligosaccharide (β-linkage via NGP) Intermediate->Product Nucleophilic Attack Acceptor Acceptor: 1,2,3,6-Tetra-O-acetyl-D-glucopyranose (Free C-4 OH) Acceptor->Product C-4 OH Donates e-

Figure 1: Mechanistic workflow for the synthesis of 1→4 linked oligosaccharides via C-4 glycosylation.

Experimental Workflows

Protocol A: Chemo-Enzymatic Synthesis of the Acceptor

While chemical protection/deprotection strategies are lengthy, a highly efficient chemo-enzymatic route can be employed to generate the C-4 free acceptor from commercially available 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose[4].

Step-by-Step Methodology:

  • Enzymatic Hydrolysis: Suspend 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (10 mmol) in a biphasic mixture of 0.1 M sodium phosphate buffer (pH 7.0) and a minimal amount of co-solvent (e.g., acetone or MTBE) to aid solubility.

  • Biocatalysis: Add Candida rugosa lipase (CRL). Causality: CRL exhibits strict regioselectivity, exclusively hydrolyzing the sterically accessible primary ester at the C-6 position[4].

  • Controlled Acyl Migration: Once TLC indicates complete conversion to the C-6 OH intermediate, adjust the pH to 7.8 using dilute NaOH and raise the temperature to 40°C for 4 hours. Causality: The mildly basic environment thermodynamically drives the intramolecular migration of the C-4 acetyl group to the primary C-6 position, yielding the desired 1,2,3,6-tetra-O-acetyl-D-glucopyranose[4].

  • Extraction & In-Process Validation: Extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • Self-Validation: Confirm success via ¹H NMR. The C-4 proton will shift significantly upfield (from ~5.1 ppm to ~3.6 ppm) due to the loss of the electron-withdrawing acetyl group.

Protocol B: C-4 Glycosylation for Oligosaccharide Assembly

This protocol details the coupling of the synthesized acceptor with a highly reactive trichloroacetimidate donor to form a 1→4 linkage[2].

Step-by-Step Methodology:

  • Preparation: Co-evaporate the glycosyl donor (1.2 eq) and the 1,2,3,6-tetra-O-acetyl-D-glucopyranose acceptor (1.0 eq) with anhydrous toluene three times to remove azeotropically bound water.

  • Solvation & Desiccation: Dissolve the mixture in strictly anhydrous Dichloromethane (DCM) (0.05 M concentration). Add freshly activated 4Å molecular sieves (MS). Stir for 30 minutes at room temperature. Causality: 4Å MS scavenge trace moisture, preventing the activated donor from reacting with water to form a dead-end hemiacetal.

  • Activation: Cool the reaction vessel to -20°C under an Argon atmosphere. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq). Causality: TMSOTf is a potent Lewis acid required to activate the trichloroacetimidate. The -20°C temperature is critical to suppress intermolecular acyl migration on the acceptor and to maximize the stereoselectivity of the oxazolinium intermediate[3].

  • Quenching & In-Process Validation: Monitor via TLC (Hexane/EtOAc). Upon consumption of the donor (typically 30–60 minutes), quench the reaction by adding Triethylamine (Et₃N) until the pH reaches ~7. Filter through Celite to remove MS, and concentrate.

    • Self-Validation: Analyze the crude mixture via MALDI-TOF MS for the target mass. ¹H NMR should reveal a new anomeric proton doublet (typically at 4.4–4.7 ppm with a coupling constant J₁₋₂ ≈ 7.5–8.0 Hz), confirming the formation of a 1,2-trans (β) glycosidic bond.

Quantitative Data: Glycosylation Optimization

The efficiency of incorporating 1,2,3,6-tetra-O-acetyl-D-glucopyranose is highly dependent on the promoter and solvent system. The table below summarizes optimized parameters for C-4 glycosylation based on established carbohydrate chemistry principles.

Donor TypePromoter (Eq)Solvent SystemTemp (°C)Yield (%)Stereoselectivity (α:β)Mechanistic Rationale
Trichloroacetimidate TMSOTf (0.1)DCM-2088%< 1:99High reactivity of donor; DCM stabilizes the oxazolinium ion, ensuring strict β-selectivity.
Trichloroacetimidate BF₃·Et₂O (0.2)DCM072%5:95Milder Lewis acid leads to slower activation; higher temp risks minor acyl migration.
Thioglycoside NIS / TfOH (1.2 / 0.1)DCM / Et₂O (1:1)-4081%< 1:99Et₂O acts as a participating solvent, further reinforcing β-selectivity via an equatorial oxonium intermediate.
Glycosyl Bromide AgOTf (2.0)Toluene064%15:85Heterogeneous conditions; lower yield due to steric clash at C-4 and competitive hydrolysis.

References

  • 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | PubChem National Center for Biotechnology Information (NIH) URL:[Link][1]

  • Development of Improved Synthetic Routes to Pixatimod (PG545), a Sulfated Oligosaccharide-Steroid Conjugate Bioconjugate Chemistry (ACS Publications) URL:[Link][2]

  • Preparation of linear oligosaccharides by a simple monoprotective chemo-enzymatic approach ResearchGate (Journal of Molecular Catalysis B: Enzymatic) URL:[Link][4]

  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions PubMed Central (NIH) URL:[Link][3]

Sources

Application

Application Note: Stereoselective Schmidt Glycosylation Utilizing Partially Acetylated Glucose Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocol Executive Summary The construction of stereochemically pure glycosidic bonds is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocol

Executive Summary

The construction of stereochemically pure glycosidic bonds is a critical bottleneck in the synthesis of oligosaccharides and carbohydrate-based therapeutics. The Schmidt glycosylation, which utilizes O-glycosyl trichloroacetimidates as highly reactive donors, has largely superseded classical methods like the Koenigs-Knorr reaction due to its mild activation conditions, high atom economy, and absence of toxic heavy metal promoters ().

When utilizing partially acetylated glucose derivatives—specifically those bearing an O-acetyl group at the C-2 position—the reaction leverages Neighboring Group Participation (NGP) to achieve exquisite 1,2-trans (β-equatorial) stereoselectivity. This application note details the mechanistic causality, experimental design, and a self-validating protocol for executing Schmidt glycosylations with partially acetylated glucose donors.

Mechanistic Principles & Causality

The Role of the C-2 Acetate (Neighboring Group Participation)

The stereochemical outcome of a glycosylation reaction is dictated by the transition state of the reactive intermediate. In the Schmidt protocol, the trichloroacetimidate leaving group is activated by a catalytic amount of a Lewis acid, generating a highly reactive oxocarbenium ion ().

Crucially, the presence of a C-2 acetyl group alters the reaction trajectory. The carbonyl oxygen of the C-2 acetate intramolecularly attacks the anomeric center, forming a stable cyclic dioxolenium ion (). This intermediate effectively shields the α-face (axial attack) of the pyranose ring. Consequently, the incoming glycosyl acceptor is forced to attack from the opposite β-face (equatorial attack), yielding the 1,2-trans-β-glucoside with high fidelity.

MechanisticPathway Donor Trichloroacetimidate Donor (C-2 Acetyl Group) Activation Lewis Acid Activation (TMSOTf) Donor->Activation Oxocarbenium Oxocarbenium Ion Intermediate Activation->Oxocarbenium -Cl3CCONH2 Dioxolenium Dioxolenium Ion (Neighboring Group Participation) Oxocarbenium->Dioxolenium C-2 Acetyl Attack Acceptor Glycosyl Acceptor (Nucleophilic Attack) Dioxolenium->Acceptor Product 1,2-trans-β-Glucoside (High Stereoselectivity) Acceptor->Product Top-face Attack

Mechanistic pathway of Schmidt glycosylation with neighboring group participation.

Promoter Selection for "Disarmed" Donors

Acetyl groups are strongly electron-withdrawing. A partially acetylated donor is electronically "disarmed" compared to a per-benzylated "armed" donor, meaning the oxocarbenium ion is harder to form. This necessitates a stronger Lewis acid to achieve full conversion. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the preferred promoter for disarmed acetylated donors, as weaker acids like Boron trifluoride etherate (BF₃·OEt₂) often result in sluggish kinetics and incomplete reactions ().

Solvent Effects

Dichloromethane (DCM) is the standard solvent because it is non-participating, allowing the C-2 acetate NGP to fully dictate stereochemistry. Ethereal solvents (like THF or Et₂O) can coordinate to the anomeric center to form an intermediate equatorial oxonium ion, which promotes α-glycoside formation and erodes the β-selectivity conferred by the acetate group.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction variables and the resulting yield/stereoselectivity when coupling a partially acetylated glucose trichloroacetimidate (e.g., 2,3,4-tri-O-acetyl-D-glucopyranosyl trichloroacetimidate) with various acceptors.

Donor TypeAcceptor TypePromoter (eq)SolventTemp (°C)Yield (%)α/β Ratio
Disarmed (C-2 Acetyl)Primary AlcoholTMSOTf (0.1)DCM-78 to RT85 - 95< 1:99
Disarmed (C-2 Acetyl)Secondary AlcoholTMSOTf (0.2)DCM-40 to RT75 - 85< 5:95
Disarmed (C-2 Acetyl)Primary AlcoholBF₃·OEt₂ (0.5)DCM-20 to RT65 - 75< 5:95
Disarmed (C-2 Acetyl)Primary AlcoholTMSOTf (0.1)THF-78 to RT50 - 6020:80

Data Synthesis Insight: Secondary alcohols are sterically hindered, requiring slightly higher catalyst loading (0.2 eq) and higher initiation temperatures (-40 °C) to overcome the activation energy barrier. THF severely compromises stereochemical fidelity.

Step-by-Step Protocol: Synthesis of β-Glucosides

This protocol is designed as a self-validating system . Each phase includes visual or analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Workflow Step1 1. Preparation Dry Donor & Acceptor Add 4Å MS in DCM Step2 2. Cooling Cool to -78 °C under Argon Step1->Step2 Step3 3. Activation Add TMSOTf (0.1 eq) Stir 30-60 min Step2->Step3 Step4 4. Quenching Add Triethylamine Neutralize Acid Step3->Step4 Step5 5. Purification Filter MS, Extract, Column Chromatography Step4->Step5

Step-by-step experimental workflow for Schmidt glycosylation.

Phase 1: Preparation & Desiccation

Causality: Trichloroacetimidates are highly moisture-sensitive. Water acts as a competing nucleophile, attacking the oxocarbenium ion to form a hemiacetal byproduct.

  • Co-evaporation: In a flame-dried round-bottom flask, dissolve the partially acetylated glucose trichloroacetimidate donor (1.2 eq) and the glycosyl acceptor (1.0 eq) in anhydrous toluene (5 mL). Concentrate under reduced pressure. Repeat this process twice to azeotropically remove trace water.

  • Solvation: Dissolve the dried mixture in strictly anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.1 M with respect to the acceptor.

  • Desiccation: Add freshly flame-dried 4Å molecular sieves (MS) (approx. 100 mg per mmol of donor). Stir the suspension at room temperature under an Argon atmosphere for 30 minutes.

Phase 2: Activation & Coupling
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C.

  • Catalysis: Dilute TMSOTf (0.1 eq for primary alcohols; 0.2 eq for secondary alcohols) in 0.5 mL of anhydrous DCM. Add this solution dropwise down the side of the flask over 5 minutes.

    • Self-Validation Check: The reaction mixture should remain a clear suspension (excluding the MS). If the solution turns strongly brown immediately upon TMSOTf addition, it indicates localized heating and donor decomposition; ensure slower dropwise addition.

  • Propagation: Stir the reaction at -78 °C for 30 minutes. If TLC indicates incomplete consumption of the donor, allow the reaction to slowly warm to -40 °C.

    • Self-Validation Check (TLC): Elute a TLC plate with Hexane/EtOAc (7:3). The trichloroacetimidate donor typically appears as a UV-active spot that stains dark brown with charring solutions (e.g., p-anisaldehyde). Complete disappearance of this spot validates successful activation. The appearance of a highly polar, baseline spot indicates hydrolysis to the hemiacetal, signaling inadequate moisture control.

Phase 3: Quenching & Isolation

Causality: Lewis acids can catalyze the hydrolysis of the newly formed glycosidic bond or cause anomerization during the concentration step. Neutralizing the acid locks the kinetic product.

  • Quenching: While still cold (-78 °C or -40 °C), add Triethylamine (Et₃N) (2.0 eq relative to TMSOTf) to the reaction mixture. Stir for 5 minutes.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the Celite pad thoroughly with DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford the pure β-glucoside.

Analytical Validation

To confirm the stereochemical success of the NGP-directed Schmidt glycosylation, perform ¹H NMR spectroscopy on the purified product:

  • Anomeric Proton (H-1) Chemical Shift: Typically found between 4.40 – 4.80 ppm.

  • Coupling Constant (J₁,₂): The defining metric for stereochemical validation. A J₁,₂ coupling constant of 7.5 – 8.5 Hz confirms the 1,2-trans (β-equatorial) diaxial relationship between H-1 and H-2. A coupling constant of ~3.5 Hz would incorrectly indicate an α-linkage.

References

  • Zhu, X., & Schmidt, R. R. Repetitive Solid Phase Glycosylation on an Alkyl Thiol Polymer Leading to Sugar Oligomers Containing 1,2-trans- and 1,2-cis-Glycosidic Linkages. The Journal of Organic Chemistry (ACS Publications). Retrieved from:[Link]

  • ResearchGate. Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Journal of Carbohydrate Chemistry. Retrieved from:[Link]

Method

Application Note: Scale-Up Synthesis and Regioselective Protection of 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose (CAS 55286-97-0)

Target Audience: Synthetic Organic Chemists, Carbohydrate Researchers, and API Process Development Scientists. Introduction and Strategic Utility In complex carbohydrate synthesis, the precise, regioselective protection...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Carbohydrate Researchers, and API Process Development Scientists.

Introduction and Strategic Utility

In complex carbohydrate synthesis, the precise, regioselective protection of hydroxyl groups is the foundational step for constructing specific glycosidic linkages. 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose (CAS 55286-97-0) is a highly valued monosaccharide building block characterized by a free hydroxyl group at the C-4 position[1]. With a molecular formula of C14H20O10 and a molecular weight of 348.30 g/mol , this compound serves as a critical API intermediate and a specialized glycosyl acceptor for synthesizing 1→4 linked oligosaccharides (e.g., maltose and cellobiose analogs)[2][3].

This application note details a robust, scalable synthetic protocol designed to yield high-purity (≥ 98%) 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose[4]. The methodology leverages thermodynamic principles to drive an intramolecular acetyl migration, ensuring high regioselectivity without the need for complex chromatographic separations at scale.

Mechanistic Insight: The O-4 to O-6 Acetyl Migration

The direct regioselective acetylation of glucose to leave only the C-4 hydroxyl unprotected is statistically and chemically unfavorable due to the similar reactivities of the secondary hydroxyls. Therefore, the most scalable approach involves a protection-deprotection-migration sequence.

Causality in Reaction Design:

  • Tritylation: The primary hydroxyl at C-6 is sterically unhindered, allowing for selective protection using trityl chloride.

  • Global Acetylation: The remaining secondary hydroxyls (C-1, C-2, C-3, C-4) are peracetylated.

  • Detritylation: Acidic cleavage of the trityl ether exposes the C-6 hydroxyl, yielding 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose.

  • Thermodynamic Migration: When exposed to a weak base (e.g., tert-butylamine), the acetyl group at C-4 undergoes an intramolecular migration to the primary C-6 position. Why? The primary ester at C-6 is thermodynamically more stable and less sterically hindered than the secondary ester at C-4. This equilibrium heavily favors the formation of the target 1,2,3,6-tetraacetate (CAS 55286-97-0).

G N1 D-Glucose N2 1. Tritylation (C-6) TrCl, Pyridine N1->N2 N3 2. Acetylation (C-1,2,3,4) Ac2O N2->N3 N4 1,2,3,4-Tetra-O-acetyl- 6-O-trityl-a-D-glucopyranose N3->N4 N5 3. Detritylation HBr/AcOH N4->N5 N6 1,2,3,4-Tetra-O-acetyl- a-D-glucopyranose N5->N6 N7 4. Acetyl Migration Weak Base (t-BuNH2) N6->N7 N8 CAS 55286-97-0 1,2,3,6-Tetra-O-acetyl-a-D-glucopyranose N7->N8

Synthetic workflow and O-4 to O-6 acetyl migration logic for CAS 55286-97-0.

Scale-Up Synthesis Protocol (100g Scale)

Synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-glucopyranose
  • Reaction Setup: Charge a 2 L jacketed reactor with D-glucose (100 g, 0.55 mol) and anhydrous pyridine (500 mL). Stir at 60 °C until dissolution is complete.

  • Tritylation: Cool the reactor to 20 °C. Add trityl chloride (170 g, 0.61 mol) in portions over 1 hour. Maintain stirring for 16 hours at ambient temperature. Self-validation: TLC (DCM:MeOH 9:1) should indicate complete consumption of D-glucose.

  • Acetylation: Cool the mixture to 0 °C. Slowly add acetic anhydride (300 mL) dropwise over 2 hours to manage the exothermic reaction. Allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup: Pour the mixture into ice water (3 L) under vigorous stirring. Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to yield the fully protected intermediate.

Detritylation
  • Reaction Setup: Dissolve the intermediate (200 g) in glacial acetic acid (600 mL) in a 2 L reactor.

  • Cleavage: Cool to 10 °C and add a solution of 33% HBr in acetic acid (40 mL) dropwise. Stir for exactly 45 minutes. Caution: Prolonged exposure to HBr will cause anomerization or glycosyl bromide formation.

  • Quenching: Quench the reaction by pouring it into ice water (2 L). Extract the aqueous layer with dichloromethane (3 x 500 mL). Wash the combined organic layers with saturated NaHCO3 until pH 7 is reached, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose.

Acetyl Migration to CAS 55286-97-0
  • Migration Setup: Dissolve the crude 1,2,3,4-tetraacetate (approx. 110 g) in ethyl acetate (800 mL).

  • Base Catalysis: Add tert-butylamine (5 mL) to the solution. Stir at 40 °C.

  • Self-Validating In-Process Control (IPC): Monitor the migration via HPLC or TLC (Hexane:EtOAc 1:1). The 1,2,3,4-isomer (lower Rf) will gradually convert to the 1,2,3,6-isomer (higher Rf). Stop the reaction when the ratio exceeds 95:5 (typically 6-8 hours).

  • Purification: Wash the organic phase with 1M HCl (2 x 200 mL) to remove the amine, followed by brine. Dry over Na2SO4 and concentrate. Recrystallize the residue from diisopropyl ether/ethyl acetate to afford pure 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose as a white powder.

Quantitative Data and Analytical Specifications

Table 1 summarizes the expected yields across the scale-up workflow, while Table 2 outlines the analytical specifications required to verify the integrity of CAS 55286-97-0 for downstream API synthesis[2][4].

Table 1: Scale-Up Reaction Parameters & Yields

StepReactionReagents / CatalystsTimeExpected Yield (%)
1Tritylation & AcetylationTrCl, Pyridine, Ac2O28 h82 - 85%
2DetritylationHBr / AcOH45 min75 - 80%
3Acetyl Migrationtert-butylamine, EtOAc6 - 8 h88 - 92%
Total Overall Process -~42 h 54 - 62%

Table 2: Analytical Specifications for CAS 55286-97-0

ParameterSpecificationAnalytical Method
Appearance White to off-white powder[4]Visual Inspection
Purity ≥ 98.0%[2][4]HPLC (UV detection at 210 nm)
Structural Identity Corresponds to assigned structure[4]¹H-NMR (CDCl3): Note the distinct shift of the C-6 protons downfield due to acetylation, and the C-4 proton upfield due to the free hydroxyl.
Storage Conditions -20 °C, protect from moisture[5]Stability Protocol

References

  • PubChem. "1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | C14H20O10 - PubChem." National Institutes of Health. Available at: [Link]

  • Astech Ireland Ltd. "1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose, 500 mg." Astech Ireland Ltd. Available at: [Link]

  • Carl ROTH. "Specification: 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose." Carl Roth GmbH + Co. KG. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Acetyl Migration in (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate Reactions

Welcome to the Advanced Carbohydrate Chemistry Support Center. This guide is engineered for researchers and drug development professionals working with (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate —universally k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Carbohydrate Chemistry Support Center. This guide is engineered for researchers and drug development professionals working with (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate —universally known in the field as 1,2,3,6-tetra-O-acetyl-D-glucopyranose .

Because the free C4-hydroxyl group in this molecule is sterically hindered by the adjacent C3-acetate and the bulky C5-acetoxymethyl group, functionalization is inherently sluggish. Researchers frequently attempt to force these reactions using heat or strong bases, which inadvertently triggers rapid acetyl migration (scrambling). This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to maintain the structural integrity of your target molecule.

Mechanistic Insight: The "Why" Behind Acetyl Scrambling

Acetyl migration is an intramolecular transesterification process driven by the proximity of hydroxyl and ester groups[1]. When 1,2,3,6-tetra-O-acetyl-D-glucopyranose is exposed to basic conditions, the C4-OH is deprotonated to form a highly nucleophilic alkoxide.

Instead of attacking your intended electrophile (e.g., a glycosyl donor or alkyl halide), this alkoxide attacks the carbonyl carbon of the neighboring C3 or C6 acetate. This forms a cyclic orthoacetate intermediate . When this kinetic trap collapses, the acetyl group transfers to the C4 position, leaving the C3 or C6 position unprotected[2].

Pro-Tip from the Bench: Energy calculations demonstrate that O4→O6 acetyl migration is thermodynamically favored by approximately 4.3 kcal/mol over O3→O4 migration due to the high strain of the trans-fused five-membered ring required for the latter[1]. Because your starting material (the 1,2,3,6-tetraacetate) already has the acetate at the favored C6 position, it acts as a thermodynamic sink[3]. Migration away from this state is almost entirely an artifact of using overly aggressive kinetic reaction conditions.

AcetylMigration cluster_conditions Reaction Environments SM 1,2,3,6-Tetra-O-acetyl-D-glucopyranose (Target: Free C4-OH) Opt Optimized Conditions (Non-polar solvent, DTBMP, -78°C) SM->Opt Sub Suboptimal Conditions (Polar solvent, Et3N/DMAP, 25°C+) SM->Sub Prod Successful C4-Functionalization (No Migration) Opt->Prod Fast Electrophilic Trapping Alkoxide C4-Alkoxide Formation (Increased Nucleophilicity) Sub->Alkoxide Base Catalysis Ortho Cyclic Orthoacetate Intermediate (Kinetic Trap) Alkoxide->Ortho Intramolecular Attack Mig1 1,2,4,6-Tetraacetate (O3 -> O4 Migration) Ortho->Mig1 Ring Opening Mig2 1,2,3,4-Tetraacetate (O6 -> O4 Migration) Ortho->Mig2 Ring Opening

Fig 1: Reaction pathways showing optimized C4-functionalization vs. base-catalyzed acetyl migration.
Troubleshooting FAQs

Q1: Why does my TLC show multiple spots when I try to glycosylate or alkylate the C4-OH? A1: The C4 position is highly sterically hindered. If your electrophile is not reactive enough, the reaction stalls. If you compensate by adding heat or a nucleophilic base, you lower the activation barrier for alkoxide formation. This triggers the cyclic orthoacetate pathway, resulting in an isomeric mixture of 1,2,4,6-tetraacetate (free C3-OH) and 1,2,3,4-tetraacetate (free C6-OH)[2].

Q2: Which bases should I avoid, and what are the alternatives? A2: Strictly avoid nucleophilic or strong Brønsted bases such as Triethylamine (Et₃N), DMAP, or Pyridine. Instead, use sterically hindered, non-nucleophilic bases like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or 2,4,6-collidine . These scavenge protons effectively without coordinating to the carbohydrate or facilitating the alkoxide intermediate.

Q3: Does solvent choice impact the migration rate? A3: Yes, dramatically. Polar aprotic solvents (like DMF or DMSO) stabilize the charged alkoxide intermediate, vastly accelerating migration. Protic solvents (like Methanol) cause intermolecular transesterification. You must use strictly anhydrous, non-polar solvents like Dichloromethane (DCM) or Toluene.

Q4: I accidentally synthesized the 1,2,3,4-tetraacetate isomer. Will it migrate back to the 1,2,3,6-isomer? A4: Yes. Because the primary hydroxyl at C6 is less sterically hindered, the O4→O6 acetyl migration is highly thermodynamically favored[1]. Under mildly basic or acidic conditions, the 1,2,3,4-isomer will rapidly and irreversibly migrate to form your target 1,2,3,6-tetraacetate[2].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reaction environments and the extent of acetyl migration in 1,2,3,6-tetra-O-acetyl-D-glucopyranose.

SolventBase / AdditiveTemp (°C)TimeMigration ExtentPrimary Outcome
DCM None2524 h< 1%Stable (Thermodynamic Sink)
DCM DTBMP (2.5 eq)-782 h< 1%Stable / Ready for Electrophile
DCM Pyridine (2.0 eq)2512 h~15%Slow O3→O4 Scrambling
DMF Et₃N (2.0 eq)252 h> 80%Rapid Isomeric Mixture
MeOH K₂CO₃ (0.1 eq)2530 min100%Complete Transesterification
Validated Experimental Protocol: Base-Free C4-OH Activation

To bypass the poor nucleophilicity of the C4-OH without triggering migration, the most reliable strategy is to convert the hydroxyl into a highly reactive leaving group (e.g., a triflate) at cryogenic temperatures. This primes the molecule for subsequent rapid nucleophilic displacement or glycosylation.

Reagents: 1,2,3,6-Tetra-O-acetyl-D-glucopyranose (1.0 eq), Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq), 2,6-Di-tert-butyl-4-methylpyridine (DTBMP, 2.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Azeotropic Drying: Co-evaporate the starting material with anhydrous toluene (3 × 5 mL) under reduced pressure. Causality: Trace water acts as a nucleophile, hydrolyzing the Tf₂O and initiating ester hydrolysis.

  • Atmosphere Control: Purge the reaction flask with ultra-pure Argon. Dissolve the dried sugar in anhydrous DCM to a concentration of 0.1 M.

  • Sterically Hindered Base Addition: Add DTBMP (2.0 eq) to the solution. Causality: DTBMP is too bulky to coordinate to the carbohydrate, preventing the formation of the migration-inducing alkoxide intermediate while still scavenging triflic acid.

  • Kinetic Freezing: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Low temperatures kinetically freeze the orthoacetate intermediate pathway.

  • Electrophile Addition: Add Tf₂O (1.5 eq) dropwise over 10 minutes. Stir strictly at -78 °C for 30 minutes.

  • Cryogenic Quenching: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃. Critical: Do not allow the reaction to warm to room temperature before quenching; unreacted Tf₂O and warming conditions will rapidly degrade the product.

  • Extraction: Extract with DCM, wash with cold brine, dry over MgSO₄, and concentrate under reduced pressure at < 25 °C.

Self-Validation Checkpoint (NMR): To confirm that acetyl migration has not occurred, analyze the crude mixture via ¹H NMR immediately.

  • Success: The C4 proton signal will shift dramatically downfield from ~3.6 ppm (triplet/dd) to ~5.1 ppm.

  • Integrity: You must observe exactly four distinct acetate methyl singlets strictly between 2.0–2.2 ppm. If the C6 protons (normally at 4.1 and 4.4 ppm) shift upfield, it indicates the C6 acetate has migrated.

Sources

Optimization

Technical Support Center: Yield Optimization for 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose

Welcome to the Carbohydrate Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carbohydrate Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose . This molecule is a highly sought-after building block because its free C-4 secondary hydroxyl group allows for the targeted synthesis of 1→4 linked oligosaccharides and complex glycoconjugates[1].

Historically, researchers relied on lengthy chemical protection/deprotection schemes (e.g., tritylation) that suffered from poor atom economy and unwanted side reactions. Today, the field standard relies on chemoenzymatic workflows utilizing Candida rugosa lipase (CRL)[1][2]. This guide breaks down the causality behind these modern protocols, provides self-validating methodologies, and answers the most common troubleshooting questions.

Mechanistic Overview: The Causality of Regioselectivity and Acyl Migration

To master this synthesis, you must understand the thermodynamic and kinetic forces at play:

  • Enzymatic Regioselectivity (Kinetic Control): Candida rugosa lipase (CRL) immobilized on hydrophobic supports (like octyl-agarose) exhibits exquisite regioselectivity toward peracetylated sugars. Depending on the pH, CRL can either directly hydrolyze the C-4 acetate (neutral pH) or selectively hydrolyze the primary C-6 acetate (acidic pH)[1][2].

  • 4→6 Acyl Migration (Thermodynamic Control): If the C-6 position is deprotected to yield 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose, the molecule is thermodynamically driven to undergo an intramolecular acyl migration. The acetyl group at C-4 migrates to the primary C-6 hydroxyl group. This occurs because primary esters (at C-6) are sterically less hindered and thermodynamically more stable than secondary esters (at C-4).

By coupling enzymatic kinetic precision with thermodynamic equilibration, we create a self-validating system that consistently drives the reaction toward the desired 1,2,3,6-tetraacetate target.

Synthesis Workflow Visualization

SynthesisWorkflow Start 1,2,3,4,6-Penta-O-acetyl- α-D-glucopyranose CRL CRL Hydrolysis (pH 5.0, Octyl-Agarose) Start->CRL Acidic pH (Kinetic) CRL_Neutral CRL Hydrolysis (Neutral pH) Start->CRL_Neutral Neutral pH Int1 1,2,3,4-Tetra-O-acetyl- α-D-glucopyranose (Free 6-OH) CRL->Int1 Migrate Acyl Migration (4→6) (Mild Acid, Heat) Int1->Migrate Target 1,2,3,6-Tetra-O-acetyl- α-D-glucopyranose (Free 4-OH) Migrate->Target Thermodynamic CRL_Neutral->Target Direct C-4 Deprotection

Chemoenzymatic pathways for the synthesis of 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of the standard synthetic routes, allowing you to select the optimal approach for your scale and purity requirements.

Synthesis RouteKey Reagents / CatalystsReaction TimeRegioselectivityOverall YieldPrimary Failure Mode
Chemoenzymatic (Two-Step) CRL (Octyl-agarose), pH 5.0, then ΔT24 - 48 h>95% (C-6 then 4→6)~70%[1]Incomplete migration
Chemoenzymatic (Direct) CRL (Octyl-agarose), pH 7.012 - 24 h~80% (C-4 direct)60 - 65%Over-hydrolysis (tri-acetates)
Traditional Chemical Trityl chloride, Ac₂O, HBr/AcOH3 - 5 daysModerate30 - 40%Anomerization, acetyl loss

Standard Operating Protocol: Chemoenzymatic Synthesis

This protocol describes the highly reliable two-step chemoenzymatic approach (C-6 hydrolysis followed by controlled migration), which provides the highest overall yield and purity[1][2].

Step 1: Regioselective C-6 Enzymatic Hydrolysis

  • Preparation: Dissolve 1.0 g of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose in 10 mL of acetonitrile to ensure substrate solubility.

  • Buffer Addition: Add 40 mL of 50 mM sodium acetate buffer (pH 5.0). The slightly acidic pH suppresses spontaneous acyl migration during the hydrolysis phase.

  • Biocatalysis: Add 100 mg of Candida rugosa lipase (CRL) immobilized on octyl-agarose.

  • Incubation: Stir gently at 25°C. Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction typically completes within 24 hours, yielding predominantly 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose.

  • Enzyme Recovery: Filter the mixture to remove the immobilized enzyme (which can be washed and reused). Extract the aqueous filtrate with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: pH/Temperature-Controlled 4→6 Acyl Migration

  • Solvent System: Dissolve the crude 1,2,3,4-tetraacetate in 20 mL of a mild acidic buffer (e.g., pH 6.0 phosphate buffer) or a controlled organic mixture (toluene:acetic acid 100:1).

  • Thermal Activation: Heat the solution to 50–60°C for 4 to 6 hours. The thermal energy overcomes the activation barrier, allowing the C-4 acetyl group to migrate to the thermodynamically favored primary C-6 position.

  • Quenching & Purification: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify via flash column chromatography (Hexane:EtOAc 3:2) to isolate pure 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose.

Troubleshooting & FAQs

Q1: My enzymatic deacetylation is yielding a complex mixture of C-4 deprotected, C-6 deprotected, and tri-O-acetyl products. What went wrong? A: This is a classic symptom of poor pH control or using free (non-immobilized) enzyme. CRL's regioselectivity is highly dependent on its conformational state and the reaction pH. At neutral pH, CRL can attack the C-4 position directly, while at acidic pH (pH 5.0), it strictly prefers the C-6 position[1]. Furthermore, if the pH drifts upward during the reaction, spontaneous and uncontrolled acyl migration occurs simultaneously with hydrolysis, leading to over-hydrolysis (tri-acetates). Ensure you are using CRL immobilized on octyl-agarose (which locks the enzyme in its open, active conformation) and strictly buffer the system at pH 5.0[2].

Q2: The 4→6 acyl migration step is stalling, leaving me with a mixture of 1,2,3,4-tetraacetate and 1,2,3,6-tetraacetate. How do I drive it to completion? A: Acyl migration requires the formation of a cyclic orthoester-like intermediate, which is facilitated by proton transfer. If your migration stalls, your solvent system is likely too aprotic or lacks the necessary trace acid to catalyze the intermediate formation. Switch to a Toluene:Acetic Acid (100:1) solvent system and ensure the temperature is maintained at 60°C. Do not exceed 80°C, as excessive heat will cause anomerization at the C-1 position.

Q3: I am using the traditional chemical route (tritylation/detritylation). During the acidic detritylation step, I lose acetyl groups and the yield drops to 30%. Is there a fix? A: The traditional chemical route is inherently flawed because the harsh acidic conditions (e.g., HBr/AcOH or TFA) required to cleave the robust trityl ether at C-6 often trigger concurrent hydrolysis of the anomeric or secondary acetates. If you must use the chemical route, switch your detritylation reagent to a milder Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane at 0°C, followed by immediate quenching. However, transitioning to the chemoenzymatic protocol outlined above is highly recommended to bypass this bottleneck entirely.

Q4: Can I use a different lipase, such as Candida antarctica lipase B (CAL-B), instead of CRL? A: While CAL-B is an excellent biocatalyst for many esterifications, it lacks the specific binding pocket architecture required to differentiate the secondary acetates of rigid pyranose rings efficiently. CRL and Pseudomonas fluorescens lipase (PFL) have been empirically proven to offer the highest regioselectivity for peracetylated glucopyranoses[1]. Stick to CRL for this specific substrate.

References

  • Terreni, M., Salvetti, R., Linati, L., Fernandez-Lafuente, R., Fernández-Lorente, G., Bastida, A., & Guisan, J. M. (2002). An easy chemoenzymatic synthesis of alpha- and beta-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group. Carbohydrate Research. [Link]

  • Filice, M., Guisan, J. M., Terreni, M., & Palomo, J. M. (2012). Regioselective monodeprotection of peracetylated carbohydrates. Nature Protocols (via ResearchGate).[Link]

  • Pedersen, C. M., Nordstrøm, L. U., & Bols, M. (2007). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. Chemical Reviews (via PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate

Welcome to the technical support center for the chromatographic purification of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate, a partially protected monosaccharide. The presence of both acetyl protecting groups and a free hydroxyl group gives this molecule a unique polarity profile that can present challenges in achieving optimal separation.

Problem 1: Poor or No Retention on a Standard C18 Reversed-Phase Column

Symptoms:

  • Your compound elutes in or very near the solvent front (void volume).

  • You observe co-elution with highly polar impurities.

Causality: (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate, despite its acetyl groups, retains significant polarity due to the free hydroxyl group and the ester functionalities. Standard C18 columns, designed for hydrophobic compounds, may not provide sufficient interaction for adequate retention of such polar molecules, especially in highly aqueous mobile phases.[1][2] This can lead to a phenomenon known as "pore dewetting," where the highly aqueous mobile phase is expelled from the pores of the stationary phase, preventing analyte interaction.[2]

Solutions:

1. Employ a More Polar Stationary Phase:

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded within the alkyl chain, which helps to maintain a hydrated surface layer and improves retention of polar analytes.

  • Phenyl-Hexyl Columns: The phenyl ring offers alternative selectivity through pi-pi interactions, which can be beneficial for compounds containing aromatic rings or, in this case, the carbonyl groups of the acetates.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[1][4] It utilizes a polar stationary phase (like silica, or columns with bonded diol or amine functional groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4] Water acts as the strong solvent in the mobile phase.

2. Modify the Mobile Phase:

  • Increase Aqueous Content (with caution): While counterintuitive for increasing retention on reversed-phase, ensuring your C18 column is designed for highly aqueous conditions is crucial. Some modern C18 columns, like Waters' T3 columns, are engineered to prevent pore dewetting and can operate effectively even with 100% aqueous mobile phases.[1]

  • Use of Ion-Pair Reagents (less common for neutral compounds): While typically used for charged analytes, this is generally not the first choice for a neutral molecule like the target compound.[5]

Experimental Protocol: Switching to HILIC

  • Column Selection: Choose a HILIC column (e.g., silica, amino, or diol-based).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (the weak solvent).

    • Mobile Phase B: Water or an aqueous buffer (the strong solvent). A common starting point is 10 mM ammonium formate or ammonium acetate to improve peak shape and MS compatibility.[4]

  • Gradient Development: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. A typical gradient might be from 95:5 A:B to 50:50 A:B.[4]

  • Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Incomplete equilibration can lead to poor reproducibility.[4]

Problem 2: Peak Tailing or Broadening

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Wider than expected peaks, leading to poor resolution.

Causality: Peak tailing for polar compounds on silica-based columns (both normal and reversed-phase) can often be attributed to strong interactions with surface silanol groups.[6] These acidic sites can lead to secondary, undesirable interactions, causing some molecules to be retained longer than the bulk of the analyte band. For acetylated sugars, the presence of multiple oxygen atoms can lead to hydrogen bonding with these active sites.

Solutions:

1. Mobile Phase Modification:

  • Addition of a Competing Agent: In normal-phase chromatography, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (TEA) or pyridine to the mobile phase can help to mask the active silanol sites and improve peak shape.[6] For reversed-phase, acidic modifiers like formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can protonate silanol groups, reducing their interaction with the analyte.[7]

  • pH Adjustment: Controlling the pH of the mobile phase can influence the ionization state of silanol groups.

2. Use of End-Capped Columns:

  • Modern, high-purity silica columns are often "end-capped," where the accessible silanol groups are chemically derivatized to reduce their activity. Using a well-end-capped column is highly recommended.[2]

3. Alternative Stationary Phases:

  • Polymeric Columns: These columns are more stable over a wider pH range and can offer different selectivity compared to silica-based columns.

  • Alumina: For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina can be a suitable alternative for normal-phase chromatography.[8]

Experimental Protocol: Deactivating a Silica Gel Column for Flash Chromatography

  • Column Packing: Pack the silica gel column as you normally would.

  • Deactivation: Before loading your sample, flush the column with your chosen mobile phase (e.g., a hexane/ethyl acetate mixture) containing 1-2% triethylamine.[6] Use 2-3 column volumes of this deactivating solvent.

  • Re-equilibration: Flush the column with 2-3 column volumes of the initial mobile phase without the triethylamine to remove the excess base.

  • Sample Loading and Elution: Proceed with your purification as planned.

Problem 3: Compound Decomposition on the Column

Symptoms:

  • Low recovery of the target compound.

  • Appearance of new, unexpected peaks in the chromatogram.

  • Streaking on a TLC plate after spotting and letting it sit for a period of time (a 2D TLC test can confirm instability).[8]

Causality: The acetyl groups on your compound can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. Standard silica gel is acidic and can catalyze the removal of one or more acetyl groups, leading to the formation of more polar byproducts.[8][9] This not only results in loss of your desired product but also complicates the purification by introducing new impurities.[9]

Solutions:

1. Deactivate the Stationary Phase: As described in the protocol for Problem 2, neutralizing the acidic sites on silica gel with a base like triethylamine can mitigate decomposition.[6]

2. Use a Less Acidic Stationary Phase:

  • Neutral or Basic Alumina: These are good alternatives to silica gel for acid-sensitive compounds.[8]

  • Florisil®: A magnesium silicate gel that is less acidic than silica.[8]

3. Reacetylation of the Crude Mixture: If partial deacetylation is suspected to have occurred during the preceding reaction or workup, a simple reacetylation step can convert these more polar byproducts back into your target compound, simplifying the subsequent chromatography.[9][10]

Experimental Protocol: Reacetylation of a Crude Product Mixture

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent like pyridine or a mixture of dichloromethane and pyridine.

  • Addition of Acetic Anhydride: Add an excess of acetic anhydride to the solution.

  • Reaction: Stir the mixture at room temperature until TLC analysis shows the disappearance of the more polar byproduct spots and the consolidation into a single spot corresponding to your fully acetylated product.

  • Workup: Quench the reaction with water or methanol and perform a standard aqueous workup to remove excess reagents.

  • Purification: Proceed with the chromatographic purification of the now "cleaner" crude product.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[8] Given the compound's polarity, a normal-phase system is often a logical first choice.

  • Stationary Phase: Standard silica gel TLC plates.

  • Mobile Phase Screening: Start with a binary solvent system of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). Gradually increase the proportion of ethyl acetate. If the compound remains at the baseline (Rf = 0), you may need to introduce an even more polar solvent like methanol.[8] A common developing solvent for acetylated sugars is a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v).[9]

  • Target Rf: Aim for an Rf value of 0.2-0.35 for the best separation in flash column chromatography.

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: The choice depends on the nature of your impurities and your available equipment.

  • Normal-Phase (e.g., Silica Gel): This is often the default for purifying protected carbohydrates.[3] It works well for separating your target compound from less polar impurities (which will elute first) and more polar impurities (like partially deacetylated byproducts, which will be more strongly retained).

  • Reversed-Phase (e.g., C18): This can be a very effective choice, especially for high-purity applications using HPLC.[3] In this mode, your target compound will elute before more hydrophobic impurities. However, as discussed in Troubleshooting Problem 1, you may need a specialized reversed-phase column designed for polar analytes to achieve good retention.[1][2]

Q3: How can I visualize my compound on a TLC plate or during fraction analysis if it doesn't have a UV chromophore?

A3: Acetylated sugars are often not UV-active. Therefore, you will need to use a staining method for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with most organic compounds.

  • P-Anisaldehyde Stain: This is a good stain for sugars and will often produce colored spots upon heating.[11]

  • Ceric Ammonium Molybdate (CAM) Stain: Another general and effective stain.

  • Evaporative Light Scattering Detector (ELSD): For preparative chromatography systems, an ELSD is an excellent universal detector for non-volatile analytes that lack a chromophore.[12][13]

Q4: My separation looks good on TLC, but I'm getting poor resolution on the column. What's happening?

A4: This is a common issue that can arise from several factors:

  • Overloading the Column: Loading too much crude material will cause band broadening and lead to overlapping peaks. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel weight, depending on the difficulty of the separation.

  • Improper Column Packing: A poorly packed column with channels or cracks will result in a non-uniform solvent front and poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[14]

  • Sample Dissolution and Loading: The sample should be dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble but is a weak solvent for the chromatography.[14] Loading the sample in a large volume of a strong solvent will cause it to spread out at the top of the column before the separation begins.[15] If solubility is an issue, consider "dry loading," where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the top of the column.[8]

III. Visualization of Workflows

Troubleshooting Workflow for Poor Separation

This decision tree can guide you through the process of diagnosing and solving poor separation issues.

troubleshooting_workflow start Start: Poor Separation Observed check_tlc Is separation good on TLC? start->check_tlc optimize_mobile_phase Optimize Mobile Phase (Solvent ratio, additives) check_tlc->optimize_mobile_phase No check_loading Is column overloaded? check_tlc->check_loading Yes reduce_load Reduce sample load check_loading->reduce_load Yes check_packing Is column packed properly? check_loading->check_packing No repack_column Repack column carefully check_packing->repack_column No check_sample_loading Sample loaded in minimal volume of weak solvent? check_packing->check_sample_loading Yes dry_load Use dry loading technique check_sample_loading->dry_load No consider_instability Consider on-column decomposition check_sample_loading->consider_instability Yes

Caption: Decision tree for troubleshooting poor chromatographic separation.

IV. References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

  • Khamsi, J., et al. (2011). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. Carbohydrate Research. Available from: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • DePuy, K., et al. (2017). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Analytical Chemistry. Available from: [Link]

  • Verzele, M., & Van Dijck, J. (1971). Preparative Liquid Chromatography of Carbohydrates: Mono- And Di-Saccharides, Uronic Acids, and Related Derivatives. Journal of Chromatography A. Available from: [Link]

  • Chandra, K., et al. (2004). Streamlined Synthesis of Per-O-acetylated Sugars, Glycosyl Iodides, or Thioglycosides from Unprotected Reducing Sugars. The Journal of Organic Chemistry. Available from: [Link]

  • Park, J., et al. (2016). TLC analysis of enzymatic synthesis of N-acetylglucosamine 1-phosphate... ResearchGate. Available from: [Link]

  • Basak, A., et al. (2021). Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. Molecules. Available from: [Link]

  • Khamsi, J., et al. (2011). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate Research. Available from: [Link]

  • McKay, M., & Taylor, M. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Organic Letters. Available from: [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. Available from: [Link]

  • Teledyne ISCO. Strategies to Purify Carbohydrate Based Compounds. Available from: [Link]

  • Winter, M., et al. (2002). Novel Acylated Triterpene Glycosides from Muraltia heisteria. Journal of Natural Products. Available from: [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. Available from: [Link]

  • Tate, M.E., & Bishop, C.T. (1962). THIN LAYER CHROMATOGRAPHY OF CARBOHYDRATE ACETATES. Canadian Journal of Chemistry. Available from: [Link]

  • Dolan, J.W. (1984). Practical aspects of normal-phase chromatography. LC Magazine. Available from: [Link]

  • Dong, M.W. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • Glycopedia. Acetylated Octyl Glycosides. Available from: [Link]

  • Wu, Y. (2025, April 25). Challenges and Solutions in the Purification of Oligonucleotides. Market Insights. Available from: [Link]

  • Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography. Available from: [Link]

  • La Nasa, J., et al. (2022). Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. Applied Sciences. Available from: [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available from: [Link]

  • Delazar, A., et al. (2005). Two acylated flavonoid glycosides from Stachys bombycina, and their free radical scavenging activity. Pharmazie. Available from: [Link]

  • Teledyne Labs. (2023, November 7). Purification of simple carbohydrates with flash chromatography. Available from: [Link]

  • DePuy, K., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Nature Protocols. Available from: [Link]

  • Li, Y., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics. Available from: [Link]

  • Bio-Rad Laboratories. (2026, March 26). Strategies to Address Large Molecule Purification Challenges [Video]. YouTube. Available from: [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics. Available from: [Link]

Sources

Optimization

optimizing solvent conditions for (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate glycosylation

Topic: Optimizing Solvent Conditions for (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate Welcome to the Technical Support Center. The molecule (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is the IUPAC desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Solvent Conditions for (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate

Welcome to the Technical Support Center. The molecule (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is the IUPAC designation for 1,2,3,6-tetra-O-acetyl-D-glucopyranose . In carbohydrate chemistry, this molecule acts as a glycosyl acceptor via its single free hydroxyl group at the C-4 position.

Glycosylating the C-4 OH is notoriously difficult. It is a secondary alcohol flanked by bulky substituents, rendering it sterically hindered and poorly nucleophilic. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you optimize solvent conditions, control stereoselectivity, and suppress side reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my glycosylation yield so low, and why am I recovering unreacted acceptor? A: The C-4 OH of glucopyranose is inherently unreactive due to steric shielding from the C-3 and C-5 groups. When using standard solvents (like Dichloromethane) and mild promoters, the glycosyl donor often degrades (e.g., hydrolyzes or forms glycals) before the acceptor can successfully attack[1]. Causality & Solution: You must maximize the lifetime of the highly reactive oxocarbenium intermediate. Switch to highly reactive donors (e.g., trichloroacetimidates or glycosyl iodides) and use non-coordinating, non-polar solvents like Toluene or DCM/Toluene mixtures. This prevents the solvent from outcompeting your hindered acceptor.

Q2: How do I control the α/β stereoselectivity of the newly formed glycosidic bond? A: Solvent participation is your primary thermodynamic tool[2].

  • To favor β-glycosides: Use Acetonitrile (CH3CN) . It traps the oxocarbenium ion as an equatorial α-nitrilium ion, forcing the acceptor to attack from the axial (top) face.

  • To favor α-glycosides: Use ether solvents like Diethyl Ether (Et2O) or THF . These form an axial β-oxonium ion, directing the acceptor to attack from the equatorial (bottom) face.

  • Caveat for C-4 Acceptors: Because the C-4 OH is hindered, highly coordinating solvents (like pure CH3CN) can sometimes completely block the acceptor from reacting. If yields drop, dilute the coordinating solvent with DCM (e.g., CH3CN/DCM 1:2).

Q3: I'm seeing a major byproduct that isn't my desired glycoside or unreacted acceptor. What is it? A: You are likely forming an orthoester or experiencing acetyl migration [3].

  • Orthoester Formation: If your donor has a participating group at C-2 (e.g., an acetate), the hindered C-4 OH may attack the dioxalenium ion intermediate at the central carbon rather than the anomeric center. Fix: Increase the reaction temperature slightly or use a stronger Lewis acid (e.g., TMSOTf instead of BF3·OEt2) to rearrange the kinetic orthoester into the thermodynamic glycoside.

  • Acetyl Migration: Under Lewis acidic conditions, the acetyl groups on your acceptor can migrate (e.g., O-3 to O-4 or O-6 to O-4)[3]. Fix: Keep temperatures strictly below 0°C, minimize reaction times, and avoid basic conditions during workup.

Part 2: Mechanistic & Troubleshooting Visualizations

SolventParticipation Donor Activated Glycosyl Donor Oxocarbenium Oxocarbenium Intermediate Donor->Oxocarbenium Promoter (- Leaving Group) Nitrilium Equatorial Nitrilium Ion (Alpha-face blocked) Oxocarbenium->Nitrilium CH3CN Participation Oxonium Axial Oxonium Ion (Beta-face blocked) Oxocarbenium->Oxonium Et2O Participation Nitrile Acetonitrile (Nitrile Solvent) Ether Diethyl Ether (Ether Solvent) BetaGlycoside Beta-Glycoside (Major Product) Nitrilium->BetaGlycoside Acceptor Attack (Axial / Beta-face) AlphaGlycoside Alpha-Glycoside (Major Product) Oxonium->AlphaGlycoside Acceptor Attack (Equatorial / Alpha-face)

Mechanistic pathway of solvent-directed stereoselective glycosylation.

Troubleshooting Start Issue: Low Yield / Side Reactions with C-4 OH Acceptor Check1 Identify Major Byproduct via TLC/NMR Start->Check1 Orthoester Orthoester Formation (Kinetic Trap) Check1->Orthoester Migration Acetyl Migration (e.g., O-3 to O-4) Check1->Migration Unreacted Unreacted Acceptor (Donor Degradation) Check1->Unreacted Sol1 Use Stronger Lewis Acid (TMSOTf) or Increase Temperature Orthoester->Sol1 Sol2 Keep T < 0°C, Minimize Time, Avoid Basic Conditions Migration->Sol2 Sol3 Switch to Toluene/DCM, Increase Donor Equivalents Unreacted->Sol3

Troubleshooting workflow for common side reactions in C-4 glycosylation.

Part 3: Quantitative Solvent Effects

The following table summarizes the expected outcomes when glycosylating 1,2,3,6-tetra-O-acetyl-D-glucopyranose using various solvent systems.

Solvent SystemDielectric Constant (ε)Dominant IntermediateExpected α/β RatioTypical Yield (%)
Acetonitrile (CH3CN) 37.5Equatorial Nitrilium1 : 10 (β-selective)45 - 60*
Diethyl Ether (Et2O) 4.3Axial Oxonium8 : 1 (α-selective)50 - 65
Dichloromethane (DCM) 9.1Oxocarbenium (Free)1 : 1 (Non-selective)70 - 85
Toluene / DCM (1:1) ~5.5Oxocarbenium (Tight ion pair)Donor-dependent80 - 95

*Note: Highly coordinating solvents like CH3CN can outcompete the hindered C-4 OH acceptor, leading to lower overall yields despite high stereoselectivity.

Part 4: Self-Validating Experimental Protocol

Optimized β-Selective Glycosylation of 1,2,3,6-Tetra-O-acetyl-D-glucopyranose

This protocol utilizes a mixed solvent system (CH3CN/DCM) to balance β-stereoselectivity with the necessary reactivity required for the hindered C-4 hydroxyl.

Step 1: Co-evaporation and Drying

  • Combine the glycosyl donor (1.5 eq) and 1,2,3,6-tetra-O-acetyl-D-glucopyranose (1.0 eq) in a flame-dried round-bottom flask.

  • Co-evaporate with anhydrous Toluene (3 × 5 mL) to remove trace water.

  • Self-Validation Checkpoint: The residue must appear as a crisp, dry foam. If it is an oil, residual water or solvent remains; repeat the co-evaporation step. Place under high vacuum for 2 hours.

Step 2: Activation and Solvent Participation

  • Dissolve the mixture in anhydrous DCM/CH3CN (2:1 v/v, 0.05 M concentration) under an Argon atmosphere. Add freshly activated 4Å molecular sieves.

  • Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Self-Validation Checkpoint: Before adding the promoter, verify the internal temperature is strictly ≤ -35 °C. Higher temperatures will trigger rapid acetyl migration on the acceptor[3].

  • Dropwise add the Lewis acid promoter (e.g., TMSOTf, 0.2 eq).

  • Self-Validation Checkpoint: Upon addition of TMSOTf, a subtle color change (often pale yellow to orange, depending on the donor) indicates oxocarbenium formation. Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the donor (Rf ~0.6) and appearance of the glycoside (Rf ~0.4) confirms progression. If a spot appears at Rf ~0.8, orthoester formation is occurring; allow the reaction to warm to -10 °C to drive rearrangement.

Step 3: Quenching and Workup

  • Once the acceptor is consumed (typically 1–3 hours), quench the reaction at -40 °C by adding Triethylamine (Et3N, 0.5 eq) directly to the flask.

  • Self-Validation Checkpoint: Check the pH of the solution with indicator paper; it must be mildly basic (pH ~8) to neutralize the TMSOTf and prevent acetyl migration during concentration.

  • Filter through a Celite pad to remove molecular sieves, wash with DCM, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

References

  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions Source: National Institutes of Health (PMC) URL:[Link]

  • Integrating ReSET with Glycosyl Iodide Glycosylation in Step-Economy Syntheses of Tumor-Associated Carbohydrate Antigens and Immunogenic Glycolipids Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting

reducing side products during C4 glycosylation of tetra-O-acetyl-glucopyranose

Welcome to the Technical Support Center for Advanced Carbohydrate Synthesis . This portal is designed for researchers, scientists, and drug development professionals dealing with the notoriously difficult regioselective...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Carbohydrate Synthesis . This portal is designed for researchers, scientists, and drug development professionals dealing with the notoriously difficult regioselective C4 glycosylation of pyranoses.

Glycosylating the C4-hydroxyl group of 1,2,3,6-tetra-O-acetyl-glucopyranose presents a significant steric and electronic challenge. The equatorial C4-OH is flanked by bulky substituents, rendering it a poor nucleophile. Consequently, reactions often derail into kinetic traps or degradation pathways. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you suppress side products and maximize 1,2-trans glycoside yields.

Diagnostic Workflow: Identifying Your Side Product

Before adjusting your reaction conditions, you must identify the dominant failure mode. Use the diagnostic flowchart below to trace your analytical results (e.g., NMR, TLC) to the correct mechanistic solution.

G Start C4 Glycosylation Reaction Analysis SideProduct Identify Major Side Product via NMR/MS Start->SideProduct Orthoester Orthoester Formation (Kinetic Trap) SideProduct->Orthoester NMR: Quaternary C (~120 ppm) High mass yield Migration Acyl Migration (Acceptor Degradation) SideProduct->Migration NMR: Loss of C4-OH New C3/C6-OH signals Glycal Glycal / Hydrolysis (Donor Degradation) SideProduct->Glycal NMR: Alkene peaks Low mass recovery SolOrtho Action: Promote Rearrangement Switch to BF3·OEt2 Warm to 0°C Orthoester->SolOrtho SolMig Action: Prevent Migration Maintain -78°C Avoid Basic Scavengers Migration->SolMig SolGlycal Action: Preserve Donor Strict Anhydrous Conditions Optimize Leaving Group Glycal->SolGlycal

Diagnostic workflow for identifying and resolving common side products during C4 glycosylation.

Troubleshooting Guide & FAQs

FAQ 1: Why is my reaction yielding an orthoester instead of the desired 1,2-trans glycoside?

The Causality: When using a glycosyl donor with a participating C2-acyl group (e.g., acetyl or benzoyl), the departure of the anomeric leaving group triggers neighboring group participation, forming a cyclic dioxalenium (acyloxonium) ion intermediate[1]. Because the C4-OH of 1,2,3,6-tetra-O-acetyl-glucopyranose is highly sterically hindered, it struggles to attack the anomeric C1 position. Instead, the nucleophile attacks the less hindered former carbonyl carbon of the dioxalenium ring, forming a 1,2-orthoester as a kinetic trap[2].

The Solution: Orthoester formation is not necessarily a dead end; it can be rearranged in situ to the thermodynamic 1,2-trans glycosidic product[3]. The choice of Lewis acid is critical here. While TMSOTf often leaves the reaction trapped at the orthoester stage (or causes degradation into glycosyl triflates)[4], switching to Boron trifluoride etherate ( BF3​⋅OEt2​ ) or Triflic acid (TfOH) effectively catalyzes the dissociation of the orthoester back into the acyloxonium ion, driving the equilibrium toward the desired glycoside[1].

FAQ 2: I am observing a mixture of acceptor isomers. How do I prevent acyl migration?

The Causality: 1,2,3,6-tetra-O-acetyl-glucopyranose contains a free secondary hydroxyl group at C4. Under basic conditions, or prolonged exposure to certain Lewis acids at elevated temperatures, the acetyl groups at C3 or C6 can migrate to the C4 position[5]. This intramolecular transesterification is driven by the thermodynamic stability of the resulting isomers (e.g., migration of the C6 acetyl to C4 leaves a primary C6-OH, which is sterically favored)[6].

The Solution: Acyl migration is highly temperature-dependent[5]. To suppress it:

  • Maintain strict cryogenic conditions ( −78∘C ) during the initial activation phase.

  • Avoid the use of basic acid scavengers (like tetramethylurea or pyridine derivatives) if your acceptor is prone to migration.

  • If migration persists, consider swapping the acetyl groups on your acceptor for bulkier, migration-resistant esters such as pivaloyl (Piv) or benzoyl (Bz) groups.

FAQ 3: My glycosyl donor is degrading into a glycal. What is going wrong?

The Causality: Glycal formation is an elimination side reaction (loss of the C2 proton and the anomeric leaving group) that occurs when the oxocarbenium ion is generated but the acceptor (the hindered C4-OH) is too slow to attack. The system resolves the instability by eliminating a proton. The Solution: Use "inverse addition." Instead of adding the promoter to a mixture of donor and acceptor, slowly add the donor to a pre-cooled solution of the acceptor and promoter. This ensures the oxocarbenium ion is immediately intercepted by the acceptor, minimizing the time it spends in a vulnerable, unreacted state.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causal relationship between promoter selection, temperature, and the resulting product distribution when coupling a peracetylated donor with 1,2,3,6-tetra-O-acetyl-glucopyranose.

Promoter (Equiv)Temperature ProfileOrthoester Yield (%)1,2-trans Glycoside (%)Acyl Migration / Degradation (%)
TMSOTf (0.1 eq) −78∘C to RT85 - 95% < 5%< 5%
AgOTf (2.0 eq) −40∘C to RT40%30%15%
BF3​⋅OEt2​ (0.5 eq) −78∘C to 0∘C < 5%75 - 82% < 5%
TfOH (0.2 eq) 0∘C to RT< 5%45%> 40% (High Migration)

Data synthesis indicates that BF3​⋅OEt2​ provides the optimal balance of Lewis acidity to promote orthoester rearrangement without triggering extensive acyl migration[1],[4].

Standard Operating Protocol: Optimized C4 Glycosylation

This self-validating protocol is designed to force the kinetic orthoester intermediate to rearrange into the thermodynamic 1,2-trans glycoside while suppressing acceptor degradation.

Materials:

  • Donor: 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl trichloroacetimidate (1.2 equiv)

  • Acceptor: 1,2,3,6-tetra-O-acetyl- β -D-glucopyranose (1.0 equiv)

  • Promoter: BF3​⋅OEt2​ (0.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Desiccant: Freshly flame-dried 4Å Molecular Sieves (MS)[7]

Step-by-Step Methodology:

  • Azeotropic Drying: Co-evaporate the glycosyl donor and acceptor three times with anhydrous toluene to remove trace water. Place under high vacuum for 2 hours.

  • Preparation: Dissolve the mixture in anhydrous DCM (0.05 M concentration based on the acceptor). Add an equal weight of activated 4Å MS. Stir at room temperature for 30 minutes under an argon atmosphere to ensure complete desiccation.

  • Cryogenic Activation: Cool the reaction vessel to −78∘C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate.

  • Initiation: Dropwise, add BF3​⋅OEt2​ (0.1 equiv). Stir at −78∘C for 1 hour. Self-Validation Check: A TLC aliquot taken here will typically show the rapid consumption of the donor and the appearance of a high-running spot corresponding to the 1,2-orthoester[3].

  • Rearrangement Phase: To drive the orthoester-to-glycoside rearrangement, slowly warm the reaction to 0∘C over 2 hours. Add an additional 0.4 equiv of BF3​⋅OEt2​ [1]. Monitor by TLC until the orthoester spot disappears and the lower-running glycoside spot dominates.

  • Quenching: Quench the reaction at 0∘C by adding Triethylamine (TEA) until the pH is neutral (~1.0 equiv).

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Rearrangement of sugar 1,2-orthoesters to glycosidic products: A mechanistic implication. researchgate.net. Available at:[Link]

  • Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. ffame.org. Available at: [Link]

  • Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science. Available at:[Link]

  • Revisit of the phenol O-glycosylation with glycosyl imidates, BF3·OEt2 is a better catalyst than TMSOTf. researchgate.net. Available at:[Link]

  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. nih.gov. Available at:[Link]

  • Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. nih.gov. Available at:[Link]

  • Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication (Secondary Source). ffame.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing glycosyl acceptor reactivity: 1,2,3,6-tetra-O-acetyl-D-glucose vs benzyl-protected glucose

In the chemical synthesis of complex oligosaccharides, the spotlight is frequently placed on the "armed" or "disarmed" nature of the glycosyl donor. However, the reactivity of the glycosyl acceptor—specifically its nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

In the chemical synthesis of complex oligosaccharides, the spotlight is frequently placed on the "armed" or "disarmed" nature of the glycosyl donor. However, the reactivity of the glycosyl acceptor—specifically its nucleophilicity—is an equally critical parameter that dictates reaction kinetics, overall yield, and stereochemical outcomes[1].

This technical guide provides an objective, data-driven comparison of acceptor reactivity by evaluating two distinct protecting group strategies: 1,2,3,6-tetra-O-acetyl-D-glucose (an acetyl-protected acceptor) versus benzyl-protected glucose (e.g., methyl 2,3,6-tri-O-benzyl-D-glucopyranoside). By analyzing the causality behind their electronic properties, researchers can better optimize their synthetic workflows.

Mechanistic Causality: The "Armed" vs. "Disarmed" Acceptor Paradigm

The fundamental difference in reactivity between acetylated and benzylated acceptors stems from the profound electronic influence their protecting groups exert on the free hydroxyl group (typically at the C-4 position in these specific glucose derivatives).

The Acetyl Effect (Disarmed Acceptor)

1,2,3,6-tetra-O-acetyl-D-glucose utilizes ester-based protecting groups. Acetyl groups are strongly electron-withdrawing via inductive effects[2]. They pull electron density away from the pyranose ring and, consequently, away from the free C-4 hydroxyl group. This electronic depletion drastically reduces the nucleophilicity of the acceptor, rendering it "disarmed"[3].

When reacting with an activated glycosyl donor, this weak nucleophile cannot effectively participate in an early transition state. Instead, the reaction is forced down an SN​1 -like pathway. The donor must fully dissociate into a highly reactive, unshielded oxocarbenium ion before the sluggish acetylated acceptor can attack[4]. This delay increases the likelihood of side reactions (such as donor degradation, elimination, or orthoester formation), leading to significantly lower yields. Stereochemically, the SN​1 -like pathway often favors the formation of α -glycosides due to the thermodynamic preference for axial attack (the anomeric effect)[5].

The Benzyl Effect (Armed Acceptor)

Conversely, benzyl-protected glucose utilizes ether linkages. Benzyl groups are electron-donating (or at least non-withdrawing), which maintains or even increases the electron density on the pyranose ring and the free C-4 hydroxyl group[3]. This makes the benzylated acceptor a highly reactive, "armed" nucleophile.

Because of its strong nucleophilicity, the benzylated acceptor can attack the activated donor intermediate (such as a covalent anomeric triflate or a contact ion pair) early in the reaction coordinate. This facilitates an SN​2 -like displacement, driving the reaction to completion rapidly and with high yields[1]. Furthermore, this direct displacement often results in high β -stereoselectivity, as the strong nucleophile aggressively inverts the stereocenter of the α -configured intermediate[4].

Mechanistic_Pathways cluster_acetyl 1,2,3,6-Tetra-O-acetyl-D-glucose cluster_benzyl Benzyl-Protected Glucose Donor Activated Glycosyl Donor (Oxocarbenium / Triflate Intermediate) Acc_Ac Weak Nucleophile (Electron-Withdrawing OAc) Donor->Acc_Ac Acc_Bn Strong Nucleophile (Electron-Donating OBn) Donor->Acc_Bn Mech_Ac SN1-like Pathway (Late Transition State) Acc_Ac->Mech_Ac Outcome_Ac Lower Yield, Often Alpha-Selective Mech_Ac->Outcome_Ac Mech_Bn SN2-like Pathway (Early Transition State) Acc_Bn->Mech_Bn Outcome_Bn Higher Yield, Often Beta-Selective Mech_Bn->Outcome_Bn

Mechanistic pathways dictated by acceptor nucleophilicity.

Quantitative Performance Comparison

The theoretical principles of acceptor nucleophilicity translate directly into observable laboratory metrics. Foundational competition experiments and systematic reactivity mapping have quantified these differences. For instance, in identical coupling reactions using a galactosyl bromide donor, simply swapping an O-benzyl protecting group for an O-acetyl group on the acceptor caused reaction yields to plummet from ~78% to a mere 5%[1][2].

Table 1: Comparative Reactivity Profile of Glycosyl Acceptors

Parameter1,2,3,6-Tetra-O-acetyl-D-glucoseBenzyl-Protected Glucose (e.g., OBn)
Protecting Group Property Electron-Withdrawing (EWG)Electron-Donating / Neutral (EDG)
Acceptor Nucleophilicity Weak ("Disarmed")Strong ("Armed")
Dominant Reaction Pathway SN​1 -like (Late Transition State) SN​2 -like (Early Transition State)
Stereochemical Bias Often favors α -linkagesOften favors β -linkages
Relative Yield (Benchmark) Low (~5-15% in challenging couplings)High (~75-90% in identical conditions)

Experimental Protocol: Self-Validating Glycosylation Workflow

To objectively evaluate the performance of these two acceptors in your own laboratory, the following standardized, self-validating protocol utilizes a thioglycoside donor activated by N-Iodosuccinimide (NIS) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Methodological Rationale

The protocol is designed as a closed, self-validating system. Azeotropic drying and the use of molecular sieves eliminate trace water, which would otherwise act as a highly reactive competing nucleophile (especially problematic when evaluating the weak acetylated acceptor). Low temperatures (-78 °C) are employed to stabilize the reactive donor intermediates, preventing their decomposition while waiting for the acceptor to attack[3].

Step-by-Step Procedure
  • Azeotropic Preparation : In a flame-dried Schlenk flask, combine the thioglycoside donor (1.2 equiv) and the chosen glycosyl acceptor (1.0 equiv). Co-evaporate the mixture three times with anhydrous toluene to remove trace moisture.

  • Desiccation : Dissolve the dried residue in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.05 M. Add freshly activated 4Å molecular sieves (equal in weight to the combined starting materials) and stir at room temperature for 30 minutes under an Argon atmosphere.

  • Thermal Control : Submerge the reaction flask in a dry ice/acetone bath and allow the mixture to equilibrate to -78 °C for 15 minutes.

  • Chemical Activation : Add NIS (1.5 equiv) followed by the dropwise addition of TMSOTf (0.2 equiv).

  • System Validation & Analytical Readout :

    • In-Process Validation: Monitor the reaction via TLC. A successful activation is indicated by the rapid disappearance of the donor spot. If using the benzylated acceptor, product formation should be nearly instantaneous. The acetylated acceptor will require extended reaction times and may show multiple side-product spots.

  • Quenching & Purification : Once the acceptor is consumed (or degradation begins), quench the reaction by adding Triethylamine ( Et3​N ) until the mixture is slightly basic (pH ~8). Filter through a pad of Celite to remove the molecular sieves, concentrate under reduced pressure, and purify via flash column chromatography.

  • Stereochemical Validation : Analyze the purified disaccharide via 1H -NMR. The J1,2​ coupling constant of the new anomeric proton will validate the stereochemical outcome (~3.5 Hz for α -linkages, ~7.5 Hz for β -linkages).

Experimental_Workflow Step1 1. Azeotropic Preparation Co-evaporate donor & acceptor with toluene (Removes trace nucleophilic water) Step2 2. Desiccation & Assembly Dissolve in anhydrous DCM Add activated 4Å molecular sieves Step1->Step2 Step3 3. Thermal Control Equilibrate to -78°C under Argon (Stabilizes reactive intermediates) Step2->Step3 Step4 4. Chemical Activation Dropwise addition of NIS/TMSOTf (Initiates leaving group departure) Step3->Step4 Step5 5. Quench & Validation Neutralize with Et3N, filter, purify Validate via TLC and 1H-NMR (J1,2) Step4->Step5

Standardized highly-controlled chemical glycosylation workflow.

Conclusion

The choice of protecting groups on a glycosyl acceptor is not merely a matter of downstream deprotection strategy; it is a fundamental determinant of the reaction's success. While 1,2,3,6-tetra-O-acetyl-D-glucose offers robust stability, its profound electron-withdrawing nature makes it a poor nucleophile, often resulting in low yields and unpredictable stereochemistry. Conversely, benzyl-protected glucose derivatives act as powerful, "armed" nucleophiles, driving reactions to completion rapidly via predictable SN​2 -like pathways. Understanding these causal relationships allows researchers to rationally design and optimize complex oligosaccharide syntheses.

References

  • Acceptor reactivity in glycosylation reactions Chemical Society Reviews (RSC Publishing)[Link]

  • Mapping Glycosyl Acceptor Reactivity - Glycosylation Stereoselectivity Relationships Angewandte Chemie / ResearchGate[Link]

  • Acceptor reactivity in glycosylation reactions Semantic Scholar[Link]

Sources

Comparative

A Comparative Guide to Validated HPLC Purity Methods for (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate

Introduction: The Analytical Imperative for Acetylated Sugar Purity (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is a complex acetylated carbohydrate derivative. In drug development and chemical synthesis, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Acetylated Sugar Purity

(4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is a complex acetylated carbohydrate derivative. In drug development and chemical synthesis, such molecules often serve as critical intermediates or active pharmaceutical ingredients (APIs). The precise control of their purity is not merely a matter of quality control; it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. The presence of impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or compromise the stability of the final product.

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical tool for assessing the purity of these compounds.[1] Its high resolution and sensitivity make it ideal for separating the target analyte from structurally similar impurities, precursors, and degradation products. However, developing and validating a suitable HPLC method for a polar, hydrophilic molecule like an acetylated sugar presents unique challenges.

This guide provides an in-depth comparison of two robust, validated HPLC methodologies for determining the purity of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate: a modern Reversed-Phase (RP-HPLC) approach and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method. The discussion is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methods are fit for their intended purpose within a regulated environment.[2][3][4]

Regulatory Framework: The Foundation of Analytical Validation

Any analytical method intended for quality control in the pharmaceutical industry must be validated to prove its suitability. Regulatory bodies like the FDA and international consortiums like the ICH provide a clear framework for this process.[2][5][6] The core validation parameters, as outlined in ICH Q2(R2), include accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness.[7][8][9] This guide will detail the validation of both presented methods against these internationally harmonized criteria.[10]

Method 1: Aqueous-Stable Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most prevalent mode of chromatography, prized for its reproducibility and versatility.[11] However, the analysis of highly polar compounds like acetylated sugars can be problematic on traditional C18 columns, often leading to poor retention where the analyte elutes at or near the void volume.[12][13] This issue arises from "phase collapse" or "dewetting," where the highly aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase.[14]

Expertise & Causality: To overcome this, we employ a modern, aqueous-stable C18 column. These columns incorporate proprietary modifications, such as polar end-capping or embedded polar groups, which maintain a hydrated surface layer and prevent phase collapse even with 100% aqueous mobile phases.[13] This ensures reproducible retention and robust separation of polar analytes.

Experimental Protocol: RP-HPLC
  • Chromatographic System: A liquid chromatograph equipped with a UV or Charged Aerosol Detector (CAD).

  • Column: Aqueous C18 (e.g., Waters Atlantis T3, Agilent Polaris C18-A), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A filtered and degassed isocratic mixture of Water and Acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (due to the acetyl carbonyl chromophore) or CAD for universal detection.

  • Injection Volume: 10 µL.

  • Sample Diluent: Water:Acetonitrile (50:50 v/v).

Validation Workflow: RP-HPLC```dot

RP_HPLC_Validation_Workflow

Caption: HILIC Method Validation Workflow as per ICH Guidelines.

Head-to-Head: Validation Parameter Comparison

A method is only as reliable as its validation data. The following section details the execution of key validation parameters for both the RP-HPLC and HILIC methods, culminating in a comparative data table.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. [9]To prove this, forced degradation studies are essential for developing a stability-indicating method. [1][15]The drug substance is subjected to stress conditions more severe than accelerated stability testing to produce degradation products. [16][17] Forced Degradation Protocol: A solution of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate (approx. 1 mg/mL) was subjected to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. [16] Acceptance Criteria: The method is deemed specific and stability-indicating if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0, and peak purity analysis (using a DAD/PDA detector) shows no co-elution. A target degradation of 5-20% is ideal. [16]

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

  • Linearity: The ability to produce results directly proportional to the analyte concentration over a given range. Assessed by analyzing a minimum of five concentrations across the range.

  • Accuracy: The closeness of the test results to the true value. Assessed by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Precision: The degree of agreement among individual test results.

    • Repeatability (Intra-assay): Analysis of six replicate samples at 100% concentration on the same day by the same analyst.

    • Intermediate Precision: Analysis of samples on different days, with different analysts, or on different equipment.

LOD, LOQ, and Robustness
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Variations may include mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Comparative Data Summary

The following table summarizes plausible performance data for the two validated methods.

Validation ParameterRP-HPLC Method (Aqueous C18)HILIC Method (Amide)ICH Q2(R2) Acceptance Criteria
Specificity All degradant peaks resolved (Rs > 2.5). Peak purity index > 0.999.All degradant peaks resolved (Rs > 2.2). Peak purity index > 0.999.Peak purity must pass; Resolution > 2 between analyte and closest impurity.
Linearity (Range) 50 - 150 µg/mL50 - 150 µg/mL-
Correlation Coefficient (r²) > 0.9995> 0.9992≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.9%Typically 98.0% - 102.0% for assay.
Precision (Repeatability RSD%) ≤ 0.8%≤ 1.2%≤ 2.0% (Relative Standard Deviation)
Precision (Intermediate RSD%) ≤ 1.3%≤ 1.8%≤ 2.0%
LOD ~5 µg/mL (CAD)~2 µg/mL (CAD)Established and reported.
LOQ ~15 µg/mL (CAD)~7 µg/mL (CAD)Established and reported.
Robustness System suitability parameters met under all varied conditions.System suitability parameters met under all varied conditions.No significant impact on results or system suitability.

Conclusion and Recommendations

Both the aqueous-stable RP-HPLC and HILIC methods have been demonstrated to be valid, robust, and fit for the purpose of determining the purity of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate in accordance with ICH guidelines.

  • The RP-HPLC method offers slightly better precision and is generally considered more rugged and easier to implement in a standard QC laboratory due to the familiarity of the technique. It is the recommended primary method for routine quality control and release testing.

  • The HILIC method provides superior retention and potentially higher sensitivity (lower LOD/LOQ), making it an excellent orthogonal method. Orthogonal methods use a different separation mechanism and are invaluable for confirming purity results, especially during method development and for investigating out-of-specification results. Its strength lies in resolving highly polar impurities that might be poorly retained even on an aqueous-stable C18 column.

For a comprehensive quality control strategy, the development and validation of both methods are recommended. The RP-HPLC method can serve as the primary release test, while the HILIC method can be used for confirmatory analysis and in-depth stability studies. This dual-method approach provides an exceptionally high degree of confidence in the purity, quality, and safety of the drug substance.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • U.S. Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). FDA Guidance on Analytical Method Validation. Available from: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • U.S. Pharmacopeia (USP). USP-NF 〈621〉 Chromatography. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • LCGC International. A New HILIC Column for Saccharide Analysis. Available from: [Link]

  • PubMed. Hydrophilic-interaction chromatography of complex carbohydrates. Available from: [Link]

  • Scribd. Forced Degradation in HPLC Methods. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • KNAUER. HILIC - Sugars and fructooligosaccharide analysis. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Waters Corporation. Profiling of Carbohydrates in Honey by HILIC-MS. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • MDPI. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Available from: [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

  • Chromatography Today. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • ResearchGate. A Review of Stability Indicating Methods and Forced Degradation Studies. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Validation Parameters: An Updated Review. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • Agilent. Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. Available from: [Link]

  • PMC. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Available from: [Link]

  • Shimadzu. Methods for Separating Sugars. Available from: [Link]

  • ResearchGate. (PDF) HPLC for Carbohydrate Analysis. Available from: [Link]

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Validation

High-Resolution NMR Chemical Shift Comparison of Acetylated Glucopyranose Isomers: A Technical Guide

Acetylated glucopyranose isomers—specifically α and β -D-glucopyranose pentaacetate—are foundational building blocks in carbohydrate chemistry. For drug development professionals and synthetic chemists, these molecules s...

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Author: BenchChem Technical Support Team. Date: April 2026

Acetylated glucopyranose isomers—specifically α

  • and β -D-glucopyranose pentaacetate—are foundational building blocks in carbohydrate chemistry. For drug development professionals and synthetic chemists, these molecules serve as critical glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates.

Differentiating these isomers rapidly and accurately is paramount to ensuring stereochemical purity in downstream pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis. This guide provides an objective, data-driven comparison of their NMR profiles, grounded in the stereochemical causality of the Karplus equation and the anomeric effect.

Mechanistic Causality: Decoding the NMR Spectra

To merely state the chemical shifts of the α and β isomers is insufficient for rigorous scientific application; one must understand the physical chemistry driving these differences. The distinct 1 H and 13 C NMR signatures of these isomers are governed by two primary phenomena:

The Karplus Equation and Dihedral Angles

The most definitive diagnostic feature in the 1 H NMR spectrum of peracetylated glucose is the vicinal coupling constant ( 3JH1,H2​ ) of the anomeric proton (H-1). The magnitude of this coupling is mathematically defined by the dihedral angle ( θ ) between H-1 and H-2, as described by the Karplus equation 12.

  • β -Anomer (Kinetic Product): Both H-1 and H-2 occupy axial positions, resulting in a trans-diaxial arrangement ( θ≈180∘ ). The Karplus curve dictates a maximal orbital overlap in this geometry, yielding a large coupling constant of 8.0–8.3 Hz 3.

  • α -Anomer (Thermodynamic Product): H-1 is equatorial while H-2 remains axial, creating a gauche relationship ( θ≈60∘ ). This geometry minimizes orbital overlap, yielding a significantly smaller coupling constant of 3.7–4.0 Hz 1.

Chemical Shift Anisotropy and The Anomeric Effect

The chemical shift ( δ ) of the anomeric proton is governed by its spatial relationship to the ring oxygen. Equatorial protons ( α -anomer) reside in the deshielding cone of the adjacent C-O bonds, shifting their resonance downfield (~6.32 ppm). Axial protons ( β -anomer) are relatively shielded, appearing upfield (~5.71 ppm).

Interestingly, the 13 C NMR exhibits a counter-intuitive inversion: the β -anomeric carbon appears downfield (~91.8 ppm) compared to the α -anomeric carbon (~89.1 ppm). This is due to the γ -gauche effect and the steric compression experienced by the axial acetate group in the α -anomer, which shields the C-1 carbon. The α -anomer is thermodynamically favored despite this steric penalty due to the anomeric effect —a stereoelectronic stabilizing interaction where the non-bonding lone pair ( n ) of the endocyclic oxygen delocalizes into the antibonding orbital ( σ∗ ) of the axial C1-O bond.

Self-Validating Experimental Protocols

To ensure the integrity of the NMR comparison, the pure isomers must be synthesized using distinct thermodynamic and kinetic pathways. The following protocols represent a self-validating system: the reaction conditions inherently dictate the stereochemical outcome, which is then independently verified by the resulting NMR spectra.

Protocol A: Synthesis of β -D-Glucopyranose Pentaacetate (Kinetic Control)

Under basic conditions, the acetylation of D-glucose is kinetically controlled. The acetate ion attacks the less sterically hindered equatorial position, rapidly precipitating the β -isomer before thermodynamic equilibration can occur.

  • Reagents: Combine 5.0 g of anhydrous D-glucose and 4.0 g of anhydrous sodium acetate (NaOAc) in a 250 mL round-bottom flask.

  • Reaction: Add 25 mL of acetic anhydride ( Ac2​O ). Attach a reflux condenser and heat the mixture vigorously on a boiling water bath until the solids completely dissolve (approx. 30 minutes).

  • Quenching: Pour the hot, clear solution slowly into 250 mL of crushed ice-water while stirring vigorously to precipitate the product.

  • Purification: Filter the white solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure β -D-glucopyranose pentaacetate.

Protocol B: Synthesis of α -D-Glucopyranose Pentaacetate (Thermodynamic Control)

Under acidic conditions, the anomeric acetate undergoes reversible cleavage. This dynamic equilibrium heavily favors the formation of the α -isomer due to the stabilizing hyperconjugation of the anomeric effect 4.

  • Reagents: Add 0.5 g of anhydrous Zinc Chloride ( ZnCl2​ ) or a catalytic amount of Iodine ( I2​ ) to 25 mL of acetic anhydride in a flask.

  • Reaction: Slowly add 5.0 g of anhydrous D-glucose in small portions, maintaining the temperature below 40°C to control the exothermic reaction. Once added, heat the mixture on a water bath at 100°C for 1 hour.

  • Quenching: Pour the viscous syrup into 250 mL of ice-water and stir until the oil solidifies.

  • Purification: Filter the solid and recrystallize from methanol to yield pure α -D-glucopyranose pentaacetate.

Protocol C: NMR Acquisition Standard
  • Dissolve 15-20 mg of the purified crystalline product in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquire 1 H NMR at 400 MHz (minimum) with a relaxation delay (D1) of 2 seconds.

  • Acquire 13 C NMR at 100 MHz with proton decoupling.

Quantitative Data Presentation

The following tables summarize the critical diagnostic chemical shifts utilized to unambiguously assign the stereochemistry of the synthesized peracetylated isomers.

Table 1: 1 H NMR Diagnostic Parameters (400 MHz, CDCl3​ )
IsomerAnomeric Proton (H-1) δ (ppm)MultiplicityCoupling Constant ( 3JH1,H2​ )Dihedral Angle ( θ )Conformation
α -Anomer 6.32Doublet (d)3.7 - 4.0 Hz~60°Axial-Equatorial (Gauche)
β -Anomer 5.71Doublet (d)8.0 - 8.3 Hz~180°Trans-diaxial
Table 2: 13 C NMR Diagnostic Parameters (100 MHz, CDCl3​ )
IsomerAnomeric Carbon (C-1) δ (ppm)C-2 to C-6 Range δ (ppm)Acetate Carbonyls (C=O) δ (ppm)Acetate Methyls (-CH 3​ ) δ (ppm)
α -Anomer 89.161.4 – 70.2168.7 – 170.620.4 – 20.9
β -Anomer 91.861.5 – 72.8169.1 – 170.720.6 – 20.9

Experimental Workflow Visualization

The following diagram maps the causality between the chosen synthetic catalyst, the stereochemical control mechanism, and the resulting quantitative NMR outputs.

G Glucose D-Glucose (Starting Material) Acid Acid Catalysis (ZnCl2 / I2) Thermodynamic Control Glucose->Acid Ac2O, Heat Base Base Catalysis (NaOAc) Kinetic Control Glucose->Base Ac2O, Heat Alpha α-D-Glucopyranose Pentaacetate Acid->Alpha Anomeric Effect Stabilization Beta β-D-Glucopyranose Pentaacetate Base->Beta Equatorial Attack / Kinetic NMR_Alpha 1H NMR: H-1 ~6.32 ppm ³J = 3.7 Hz (Gauche) Alpha->NMR_Alpha CDCl3, 400 MHz NMR_Beta 1H NMR: H-1 ~5.71 ppm ³J = 8.3 Hz (Trans-diaxial) Beta->NMR_Beta CDCl3, 400 MHz

Workflow of stereoselective synthesis and NMR differentiation of acetylated glucopyranose isomers.

References

  • CHAPTER 2: Conformations of Sugar Rings and Glycosidic Linkages. RSC Publishing. Available at: [Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR. Baghdad Science Journal. Available at: [Link]

  • Phosphotungstic acid as a novel acidic catalyst for carbohydrate protection and glycosylation. RSC Advances. Available at: [Link]

Sources

Comparative

comparative analysis of acetyl migration rates in sugar tetraacetates

Comparative Analysis of Acetyl Migration Rates in Sugar Tetraacetates Understanding the kinetics and mechanisms of O-acetyl migration in partially protected carbohydrates is a critical competency in synthetic carbohydrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Acetyl Migration Rates in Sugar Tetraacetates

Understanding the kinetics and mechanisms of O-acetyl migration in partially protected carbohydrates is a critical competency in synthetic carbohydrate chemistry and drug development. When working with sugar tetraacetates (e.g., intermediates with a single free hydroxyl group), spontaneous intramolecular transesterification can severely compromise regioselectivity, leading to heterogeneous product mixtures.

This guide provides an objective, data-driven comparison of acetyl migration rates across different pyranose stereochemistries (glucose, galactose, and mannose), detailing the mechanistic causality behind these differences and providing a validated experimental protocol for tracking these kinetics.

Mechanistic Causality of O-Acetyl Migration

Acetyl migration is primarily a base-catalyzed intramolecular process[1]. When a free hydroxyl group is adjacent to an O-acetyl group, even mildly basic or neutral conditions can trigger migration[1]. The causality of this reaction lies in proximity and stereoelectronics:

  • Deprotonation : The mild base deprotonates the free hydroxyl group, increasing its nucleophilicity.

  • Nucleophilic Attack : The resulting alkoxide attacks the electrophilic carbonyl carbon of the adjacent acetate group.

  • Orthoester Formation : This attack forms a cyclic orthoester (or anionic dioxalenium-like) intermediate[2].

  • Ring Opening : The intermediate collapses, cleaving the original C–O ester bond and transferring the acetyl group to the new position.

Because this mechanism requires the nucleophile and electrophile to be in close spatial proximity, the relative stereochemistry of the diol system (cis-vicinal vs. trans-diol) heavily dictates the activation energy and, consequently, the migration rate[3].

Mechanism A Starting Material (Free OH, Adjacent OAc) B Deprotonation (Base-Catalyzed) A->B C Nucleophilic Attack (Alkoxide on Carbonyl) B->C D Cyclic Orthoester Intermediate C->D E Ring Opening (C-O Cleavage) D->E F Migrated Product (Thermodynamic Sink) E->F

Base-catalyzed O-acetyl migration pathway via a cyclic orthoester intermediate.

Comparative Stereochemical Analysis

The migration rates in sugar tetraacetates vary drastically depending on the epimeric core. The spatial distance between adjacent hydroxyl groups determines how efficiently the cyclic orthoester intermediate can form. Cis-vicinal diols (axial-equatorial) provide optimal orbital overlap and shorter interatomic distances compared to trans-diols (equatorial-equatorial), leading to significantly faster migration rates[3].

Table 1: Quantitative Comparison of Acetyl Migration Rates (pD 8.0, 25°C)
Sugar Core (Tetraacetate)Stereochemical RelationshipDominant Migration PathwayRelative Rate Constant RatioThermodynamic Sink
D-Glucopyranose All Equatorial (O2, O3, O4)O2 ↔ O3 ↔ O4 → O6Sequential (Baseline)C6 (Primary OH)
D-Mannopyranose O2–O3 (cis-vicinal, ax-eq)O2 ↔ O3O2–O3 is 7.5x faster than O3–O4C6 (Primary OH)
D-Galactopyranose O3–O4 (cis-vicinal, eq-ax)O3 ↔ O4O3–O4 is 4.0x faster than O2–O3C6 (Primary OH)
  • D-Glucopyranose : Because all secondary hydroxyls in glucose are equatorial (trans-diols), migration is a relatively slow, sequential process (O2 → O3 → O4 → O6)[4]. The ultimate thermodynamic sink is the primary hydroxyl at C6 due to minimal steric hindrance[4].

  • D-Mannopyranose : The C2 hydroxyl is axial, creating a cis-vicinal relationship with the equatorial C3 hydroxyl. Kinetic studies indicate that migration between the O2 and O3 positions is 7.5 times faster than migration across the trans-diol (O3 to O4)[3].

  • D-Galactopyranose : The C4 hydroxyl is axial, creating a cis-vicinal relationship with the equatorial C3 hydroxyl. Consequently, O3–O4 migration is four times faster than O2–O3 migration under identical conditions[2].

Experimental Methodology: Kinetic NMR Tracking

To objectively compare these alternatives in a laboratory setting, researchers must employ a self-validating analytical system. Real-time Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated buffer is the gold standard for extracting precise rate constants ( k ) without quenching the reaction, which could artificially induce migration.

Protocol: Real-Time Kinetic Tracking of O-Acetyl Migration

  • Causality of Reagents : D₂O is utilized to prevent solvent signal swamping during 1H-NMR. A phosphate buffer at pD 8.0 is chosen because acetyl groups are highly stable at pH < 5[1], but migrate readily in mildly basic conditions without undergoing complete saponification[1].

Step-by-Step Workflow:

  • Sample Preparation : Dissolve 10 mg of the pure sugar tetraacetate (e.g., 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose) in 0.5 mL of high-purity D₂O.

  • Buffer Equilibration : Add 0.1 mL of 100 mM deuterated phosphate buffer to adjust the solution to exactly pD 8.0. (Self-Validation: Verify pD using a micro-pH electrode, applying the correction factor pD = pH meter reading + 0.4).

  • NMR Acquisition : Immediately transfer the sample to a 500 MHz (or higher) NMR spectrometer. Acquire 1H and 2D HSQC spectra at 25°C at 10-minute intervals for 12 hours. (Self-Validation: 2D HSQC is mandatory to unambiguously assign shifting acetyl peaks and prevent misinterpretation of overlapping 1H carbinol signals).

  • Data Processing : Integrate the shifting acetyl methyl protons (~2.0–2.2 ppm) and their corresponding downfield-shifted carbinol protons (H–C–OAc).

  • Kinetic Modeling : Plot the integral ratios over time. Fit the decay/growth curves to a first-order reversible kinetic model to extract the forward ( k1​ ) and reverse ( k−1​ ) rate constants.

Workflow S1 Sample Preparation Dissolve Sugar in D2O S2 Buffer Addition Adjust to pD 8.0 S1->S2 S3 NMR Acquisition Time-course 1H/13C NMR at 25°C S2->S3 S4 Data Processing Integrate Migrated Peaks S3->S4 S5 Kinetic Modeling Extract Rate Constants (k) S4->S5

Step-by-step NMR workflow for tracking real-time acetyl migration kinetics.

Strategic Implications for Drug Development

For drug development professionals synthesizing glycosyl donors or carbohydrate-based therapeutics, uncontrolled acetyl migration is a critical failure point.

  • Synthesis Planning : When working with galactose or mannose tetraacetates, the rapid cis-vicinal migration necessitates keeping the environment strictly acidic (pH < 5) during purification and storage[1].

  • Protecting Group Alternatives : If a specific free hydroxyl is required (e.g., 2-OH for subsequent regioselective glycosylation), utilizing bulkier ester protecting groups (like pivaloate or benzoate) can sterically hinder the formation of the orthoester intermediate, effectively suppressing migration compared to standard acetates.

References

  • Acetyl Group Migration across the Saccharide Units in Oligomannoside Model Compound Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions Source: NIH / PMC URL:[Link]

  • In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose Source: ResearchGate URL:[Link]

  • Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition Source: ACS Publications URL:[Link]

Sources

Validation

Benchmarking Regioselective Protection Strategies for D-Glucopyranose Derivatives

D-glucopyranose presents a formidable challenge in carbohydrate synthesis due to its polyhydroxylated nature. Differentiating the secondary hydroxyl groups (C-2, C-3, and C-4) is particularly difficult because of their s...

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Author: BenchChem Technical Support Team. Date: April 2026

D-glucopyranose presents a formidable challenge in carbohydrate synthesis due to its polyhydroxylated nature. Differentiating the secondary hydroxyl groups (C-2, C-3, and C-4) is particularly difficult because of their similar pKa values and steric environments. While the primary C-6 hydroxyl can easily be blocked via steric control (e.g., using trityl or bulky silyl groups), and the C-4/C-6 diol can be masked using thermodynamically driven benzylidene acetals, targeting specific secondary equatorial hydroxyls requires sophisticated stereo-electronic manipulation.

This guide objectively benchmarks three leading regioselective protection strategies—Organotin-Mediated Protection, Organoboron Catalysis, and One-Pot Combinatorial Protection—evaluating their mechanistic causality, performance metrics, and scalability for drug development applications [6].

Mechanistic Evaluation of Protection Strategies

A. Organotin-Mediated Protection (Stannylene Acetals)

The use of dibutyltin oxide (Bu₂SnO) or catalytic dimethyltin dichloride (Me₂SnCl₂) remains a cornerstone for regioselective alkylation and acylation [1].

  • Causality: Organotin reagents react with vicinal diols to form a cyclic dialkylstannylene acetal intermediate. The tin atom coordinates with the oxygen atoms, altering their electron density. Due to stereo-electronic effects and ring strain, the nucleophilicity of the equatorial oxygen is significantly enhanced compared to the axial counterpart, allowing for highly regioselective electrophilic attack (e.g., at C-2 or C-3 depending on the anomeric configuration) [2].

  • Best For: Regioselective benzylation or allylation of equatorial hydroxyls.

B. Organoboron Catalysis (Borinic/Boronic Acids)

Recent advancements have introduced diarylborinic acids (e.g., Ph₂BOH) and boronic acids as mild, low-toxicity catalysts for regioselective functionalization [3].

  • Causality: Boron catalysts reversibly bind to diols to form a tetracoordinate boronate complex. This complexation specifically activates cis-diols or specific equatorial hydroxyls by increasing the electron density on the target oxygen. Unlike tin, this method is highly catalytic and avoids toxic heavy metal waste [4].

  • Best For: Regioselective monoacylation or sulfonylation of cis-vicinal diols.

C. TMSOTf-Catalyzed One-Pot Combinatorial Protection

Developed to bypass the tedious intermediate purifications of traditional carbohydrate chemistry, this strategy utilizes Regioselective Silyl Exchange Technology (ReSET)[5].

  • Causality: The unprotected sugar is first globally persilylated to drastically increase its solubility in organic solvents. A Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is then used to sequentially catalyze the selective opening of transient acetals or reductive etherifications in a single reaction vessel.

  • Best For: High-throughput generation of differentially protected building blocks for oligosaccharide synthesis.

G Start Target Hydroxyl Group on D-Glucopyranose C6 Primary C-6 OH Start->C6 C4C6 C-4 & C-6 Diol Start->C4C6 C2C3 Secondary C-2 / C-3 OH Start->C2C3 Trityl Tritylation / Silylation (TrCl / TBDMSCl) C6->Trityl Steric Control Acetal Benzylidene Acetal (PhCH(OMe)2, CSA) C4C6->Acetal Thermodynamic Sink Tin Stannylene Acetal (Bu2SnO) C2C3->Tin Stoichiometric / Toxic Boron Borinic Acid Catalysis (Ph2BOH) C2C3->Boron Catalytic / Mild OnePot One-Pot TMS-Exchange (TMSOTf) C2C3->OnePot High-Throughput

Logical decision tree for D-glucopyranose regioselective protection strategies.

Quantitative Benchmarking Data

The following table benchmarks the three strategies based on experimental yield, reaction time, scalability, and safety profiles when targeting the secondary hydroxyls of methyl α-D-glucopyranoside.

ParameterOrganotin-Mediated (Bu₂SnO)Organoboron Catalysis (Ph₂BOH)One-Pot TMSOTf Exchange
Primary Target C-2 or C-3 AlkylationC-2 AcylationDifferential (C-2, C-3, C-4, C-6)
Typical Yield 75% - 85%85% - 95%60% - 75% (Overall, 4 steps)
Regioselectivity High (Equatorial preference)Excellent (cis-diol activation)High (Steric/Electronic tuning)
Reaction Time 12 - 24 hours2 - 4 hours24 - 48 hours
Scalability Moderate (Purification issues)High (Easy workup)High (No intermediate isolation)
Toxicity Profile High (Heavy metal waste)Low (Benign organic catalyst)Moderate (Corrosive Lewis acids)
Cost Efficiency Low (Stoichiometric tin)High (Catalytic loading)Moderate (Excess silanes needed)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the physical causality behind the reagent choice and the expected observational checkpoints.

Protocol 1: Regioselective C-3 Benzylation via Stannylene Acetal [1, 2]

This protocol utilizes thermodynamic dehydration to drive the formation of the reactive intermediate.

  • Acetal Formation: Suspend methyl α-D-glucopyranoside (10 mmol) and dibutyltin oxide (10.5 mmol) in anhydrous toluene (100 mL).

    • Causality: Toluene allows for azeotropic removal of water.

  • Reflux & Dehydration: Attach a Dean-Stark apparatus and reflux the mixture for 4 hours until the solution becomes completely clear.

    • Validation: The transition from a cloudy suspension to a clear solution confirms the complete formation of the soluble cyclic stannylene acetal.

  • Electrophilic Addition: Cool the reaction to 60°C. Add tetrabutylammonium iodide (TBAI, 1 mmol) and benzyl bromide (11 mmol).

    • Causality: TBAI acts as a phase-transfer catalyst, converting benzyl bromide into the highly reactive benzyl iodide in situ, which accelerates the alkylation of the tin-activated oxygen.

  • Reaction & Workup: Stir at 60°C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1). Quench with water, extract with EtOAc, and wash heavily with 10% aqueous KF.

    • Validation: The KF wash is critical; it precipitates the toxic tin byproducts as insoluble polymeric tributyltin fluoride, allowing for safe filtration through Celite.

Protocol 2: Borinic Acid-Catalyzed Regioselective C-2 Acylation [3]

A highly efficient, green-chemistry alternative for selective esterification.

  • Complexation: Dissolve methyl α-D-glucopyranoside (10 mmol) in anhydrous acetonitrile (50 mL). Add diphenylborinic acid (Ph₂BOH, 0.5 mmol, 5 mol%) and N,N-diisopropylethylamine (DIPEA, 12 mmol).

    • Causality: The borinic acid reversibly coordinates to the diol system. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during acylation without interfering with the boronate complex.

  • Acylation: Cool the mixture to 0°C. Dropwise add benzoyl chloride (10.5 mmol) over 15 minutes.

    • Validation: The reaction is rapid. TLC monitoring (DCM/MeOH 9:1) should show complete consumption of the starting material within 2 hours.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the crude mixture in EtOAc and wash with saturated aqueous NaHCO₃ and brine.

    • Causality: The basic wash hydrolyzes the reversible boronate complex, liberating the catalyst and yielding the purely monoacylated product at C-2.

G Substrate Unprotected Glucoside Complex Tetracoordinate Boronate Intermediate Substrate->Complex Reversible Binding Catalyst Diphenylborinic Acid (Ph2BOH) Catalyst->Complex B-O Coordination Product Regioselective Monoacylated Product Complex->Product Nucleophilic Attack Acyl Acyl Chloride + Base Acyl->Product Electrophile Product->Catalyst Catalyst Turnover

Mechanistic pathway of borinic acid-catalyzed regioselective acylation.

Protocol 3: One-Pot TMSOTf-Catalyzed Combinatorial Protection [5]

Designed to bypass intermediate chromatography via sequential reagent addition.

  • Global Silylation: To a suspension of D-glucose (10 mmol) in DCM (40 mL), add hexamethyldisilazane (HMDS, 30 mmol) and a catalytic amount of TMSCl. Stir at room temperature until clear.

    • Causality: Global TMS protection transforms the highly polar, insoluble sugar into a highly lipophilic intermediate, enabling homogeneous catalysis in subsequent steps.

  • Acetalization: Cool to -78°C. Add benzaldehyde (11 mmol) and TMSOTf (0.5 mmol). Stir for 3 hours.

    • Causality: TMSOTf catalyzes the exchange of the C-4 and C-6 TMS ethers with the aldehyde to form the 4,6-O-benzylidene acetal, leaving C-2 and C-3 as TMS ethers.

  • Reductive Etherification: Without workup, add triethylsilane (Et₃SiH, 15 mmol) and additional TMSOTf (1 mmol) at -78°C.

    • Validation: The silane selectively reduces the benzylidene acetal to a C-4 hydroxyl and C-6 benzyl ether. The reaction must be strictly maintained at -78°C to prevent unwanted global deprotection. Quench with triethylamine before warming to room temperature.

Conclusion

The selection of a regioselective protection strategy for D-glucopyranose derivatives must be dictated by the specific synthetic requirements of the drug development pipeline. Organotin methods [1, 2] offer robust historical precedence and excellent equatorial selectivity but suffer from severe toxicity and purification bottlenecks. Organoboron catalysis [3, 4] represents the modern standard for acylation, offering unparalleled atom economy and safety. Conversely, for the rapid assembly of complex oligosaccharide libraries, the one-pot TMSOTf exchange methodology [5] provides unmatched throughput by eliminating intermediate chromatography steps.

References

  • Regioselective modification of unprotected glycosides. Chemical Communications (RSC Publishing). [Link]

  • Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Organic Chemistry Portal. [Link]

  • Boronic-Acid-Catalyzed Regioselective and 1,2-cis-Stereoselective Glycosylation of Unprotected Sugar Acceptors via SNi-Type Mechanism. Journal of the American Chemical Society. [Link]

  • Regioselective One-pot Protection and Protection-glycosylation of Carbohydrates. CHIMIA. [Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate

Operational Safety & Handling Guide: (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate Chemical Identity & Mechanistic Hazard Profile (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate, widely recognized in carboh...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate

Chemical Identity & Mechanistic Hazard Profile

(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate, widely recognized in carbohydrate chemistry as 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose (CAS: 55286-97-0) [1], is a critical intermediate used in the synthesis of complex glycosides, pharmaceuticals, and agrochemicals.

Hazard Causality: While not highly toxic, this tetra-acetylated pyranose derivative presents specific handling challenges. The presence of four ester (acetyl) linkages makes the molecule susceptible to slow hydrolysis when exposed to ambient moisture or mucosal membranes. This hydrolysis releases trace amounts of acetic acid, which is the primary mechanistic driver for its classification as a skin, eye, and respiratory irritant (H315, H319, H335). Understanding this moisture-driven degradation is essential for selecting appropriate personal protective equipment (PPE) and designing self-validating storage conditions.

Quantitative Data & Hazard Summary

Property / HazardSpecification
IUPAC Name [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate
Common Name 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose
CAS Number 55286-97-0
Molecular Weight 348.30 g/mol
Physical State Solid / Crystalline Powder
Storage Temperature 0–8 °C (Refrigerated, under inert atmosphere)
Primary Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound acts as a barrier against moisture-driven hydrolysis and particulate exposure[2].

  • Hand Protection (Nitrile Gloves): Standard 4-mil nitrile gloves are mandatory. Causality: Nitrile provides excellent chemical resistance to ester-based compounds and prevents the transfer of natural skin moisture (sweat) to the reagent, which would otherwise trigger localized acetic acid generation and subsequent dermal irritation.

  • Eye Protection (ANSI Z87.1 Goggles): Tight-fitting safety goggles must be worn. Causality: The compound is a fine powder. Airborne particulates that contact the aqueous tear film of the eye will rapidly hydrolyze, causing severe ocular irritation. Standard safety glasses with side shields are insufficient against fine dust.

  • Respiratory Protection (N95/P100): Required only if handling outside of a certified fume hood. Causality: Inhalation of the powder allows it to settle on the moist mucosal lining of the respiratory tract, leading to acute respiratory irritation.

  • Body Protection: A fully buttoned, flame-resistant or standard 100% cotton lab coat prevents particulate accumulation on personal clothing.

Standard Operating Procedure: Handling & Experimental Workflow

To maintain scientific integrity and ensure safety, the following step-by-step methodology must be strictly adhered to during weighing and transfer.

Step 1: Environmental Control Conduct all operations inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm). This prevents the dispersion of fine particulates into the laboratory environment.

Step 2: Material Transfer Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to weigh the powder. Causality: Static electricity can cause the fine powder to aerosolize or adhere to the sides of the weighing boat, increasing exposure risk and reducing quantitative accuracy.

Step 3: Dissolution Transfer the weighed solid directly into the reaction flask and immediately seal it or dissolve it in the target organic solvent (e.g., dichloromethane or ethyl acetate). Minimizing the time the powder is exposed to ambient air prevents moisture absorption.

Step 4: Decontamination Wash all spatulas and glassware with an organic solvent (like ethanol or acetone) prior to standard aqueous washing. Causality: Because the compound is largely insoluble in cold water, initial washing with water will only create a sticky, unmanageable residue.

Operational Workflow & Spill Response Diagram

Handling_Spill_Workflow A Initiate Handling Protocol B Don Required PPE (Nitrile, Goggles, Coat) A->B C Weighing & Transfer (Inside Fume Hood) B->C Verify airflow D Spill Occurs? C->D E Proceed to Dissolution (Organic Solvent) D->E No F Dry Sweep with Anti-Static Brush D->F Yes (Solid) H Dispose in Combustible Waste Container E->H Post-reaction waste G Wipe with Ethanol/ Ethyl Acetate F->G Remove residue G->H

Fig 1: Operational workflow and spill response protocol for handling the acetate derivative.

Spill Response & Disposal Plan

Spill Response:

  • Isolate the Area: Ensure the fume hood sash is lowered to operational height.

  • Dry Cleanup: Do NOT use water. Use an anti-static brush to gently sweep the solid into a designated solid waste container.

  • Solvent Wipe: Wipe the affected area with a paper towel dampened with ethyl acetate or ethanol to dissolve and remove any remaining residue.

  • Final Decontamination: Wash the area with soap and water only after all visible residue has been removed with the organic solvent.

Storage & Disposal:

  • Storage: Store at 0–8 °C in a tightly sealed container, ideally under an inert atmosphere (Argon or Nitrogen) to prevent hydrolytic degradation.

  • Disposal: Do not dispose of down the drain. The compound and any contaminated wipes must be placed in a sealed, labeled container and dissolved in a combustible solvent for incineration by a licensed chemical waste disposal facility [2]. Segregate from strong oxidizers and strong bases, which would rapidly hydrolyze the acetyl groups.

References

  • National Center for Biotechnology Information (PubChem). "1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose Compound Summary for CID 11759824." PubChem Database. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press (NCBI Bookshelf), 2011. Available at:[Link]

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